molecular formula C40H44O12 B161210 13-O-Cinnamoylbaccatin III

13-O-Cinnamoylbaccatin III

Cat. No.: B161210
M. Wt: 716.8 g/mol
InChI Key: PPZXDJGRIUOJEB-ODILUHENSA-N
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Description

13-O-Cinnamoylbaccatin III is a specialized taxane diterpenoid derived from baccatin III, the core precursor for the potent anticancer drug paclitaxel (Taxol) . The compound features a cinnamoyl side chain esterified at the critical C-13 position, a key functional site that largely determines the tubulin-binding affinity and bioactivity of taxane molecules . This structural characteristic makes it a valuable intermediate for structure-activity relationship (SAR) studies, particularly for investigating how different aromatic side chains influence the stabilization of cellular microtubules and subsequent induction of mitotic arrest . In biosynthetic research, this compound serves as a crucial tool for elucidating the substrate specificity and catalytic mechanism of C-13 O-phenylpropanoyltransferases in the Taxol biosynthetic pathway . Furthermore, it is a strategic starting material for the semi-synthesis of novel taxane analogs, offering researchers a versatile scaffold to develop next-generation anti-mitotic agents with potentially improved efficacy or altered specificity . As a high-purity chemical reagent, it provides the foundational structure for advanced pharmaceutical research and chemical biology explorations. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-[(E)-3-phenylprop-2-enoyl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44O12/c1-22-27(50-30(44)18-17-25-13-9-7-10-14-25)20-40(47)35(51-36(46)26-15-11-8-12-16-26)33-38(6,28(43)19-29-39(33,21-48-29)52-24(3)42)34(45)32(49-23(2)41)31(22)37(40,4)5/h7-18,27-29,32-33,35,43,47H,19-21H2,1-6H3/b18-17+/t27-,28-,29+,32+,33-,35-,38+,39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZXDJGRIUOJEB-ODILUHENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C=CC5=CC=CC=C5)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)/C=C/C5=CC=CC=C5)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 13-O-Cinnamoylbaccatin III: Discovery and Origin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, origin, and methodologies related to 13-O-cinnamoylbaccatin III, a taxane of significant interest to researchers, scientists, and drug development professionals. This document details its natural source, biosynthetic context, and semi-synthetic preparation, supported by experimental protocols and quantitative data.

Discovery and Natural Origin

The general approach to isolating taxanes from Taxus mairei involves the extraction of plant material with solvents such as ethanol or methanol, followed by a series of chromatographic separations to purify individual compounds. The structural elucidation of these complex molecules is then typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biosynthesis

The biosynthesis of this compound is understood within the broader context of taxane biosynthesis. The core taxane skeleton is synthesized from geranylgeranyl diphosphate. A series of enzymatic reactions, including cyclizations, hydroxylations, and acetylations, lead to the formation of key intermediates like baccatin III. The final step in the formation of this compound is the esterification of the hydroxyl group at the C-13 position of the baccatin III core with cinnamic acid or a derivative thereof.

Biosynthetic Pathway of this compound GPP Geranylgeranyl Diphosphate Taxadiene Taxadiene GPP->Taxadiene Taxadiene Synthase Taxadiene_5a_ol Taxadien-5α-ol Taxadiene->Taxadiene_5a_ol Cytochrome P450 Hydroxylase Intermediate_Taxoids Intermediate Taxoids Taxadiene_5a_ol->Intermediate_Taxoids Multiple Enzymatic Steps Baccatin_III Baccatin III Intermediate_Taxoids->Baccatin_III Multiple Enzymatic Steps Final_Product This compound Baccatin_III->Final_Product Cinnamic_Acid Cinnamic Acid Cinnamic_Acid->Final_Product Acyltransferase

Figure 1: Proposed biosynthetic pathway of this compound.

Semi-Synthetic Preparation

A method for the preparation of this compound has been detailed in patent literature, specifically WO1993002066A1. This process involves the semi-synthesis from a more readily available taxane precursor, such as baccatin III or 10-deacetylbaccatin III. The core of this method is the selective esterification of the C-13 hydroxyl group.

Experimental Protocol: Semi-synthesis of this compound

The following protocol is adapted from the general methodology described in patent WO1993002066A1.

Materials:

  • Baccatin III (or a suitable protected derivative)

  • Cinnamic acid

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) or other suitable catalyst

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of Cinnamic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cinnamic acid in anhydrous DCM. Add a suitable coupling agent, such as DCC, and stir the mixture at room temperature for 30 minutes to form the activated cinnamoyl intermediate.

  • Esterification: To the reaction mixture, add a solution of baccatin III (or its protected form) in anhydrous DCM, followed by a catalytic amount of DMAP.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (baccatin III) is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Semi-synthesis Workflow cluster_activation Activation of Cinnamic Acid cluster_esterification Esterification cluster_purification Purification Cinnamic_Acid Cinnamic Acid Activated_Intermediate Activated Cinnamoyl Intermediate Cinnamic_Acid->Activated_Intermediate DCC DCC DCC->Activated_Intermediate Reaction_Mixture Reaction Mixture Activated_Intermediate->Reaction_Mixture Baccatin_III Baccatin III Baccatin_III->Reaction_Mixture DMAP DMAP (catalyst) DMAP->Reaction_Mixture Workup Aqueous Work-up Reaction_Mixture->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Final_Product This compound Chromatography->Final_Product

Figure 2: Workflow for the semi-synthesis of this compound.

Quantitative Data and Spectroscopic Characterization

While specific quantitative data for the natural abundance of this compound in Taxus mairei is not widely published, the yields of related taxanes from Taxus species are generally low, often in the range of 0.001% to 0.1% of the dry weight of the plant material. The expected spectroscopic data for this compound, based on its structure and data from similar taxanes, are summarized below.

Table 1: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the taxane core protons, including characteristic signals for the acetyl groups, the oxetane ring, and the protons on the main skeleton. Additional signals in the aromatic region (around 7-8 ppm) and vinylic region (around 6-7 ppm) corresponding to the cinnamoyl group.
¹³C NMR Resonances for all carbon atoms in the molecule. Characteristic signals for the carbonyl carbons of the acetyl and cinnamoyl groups, carbons of the taxane skeleton, and the aromatic and vinylic carbons of the cinnamoyl moiety.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of this compound (C₃₉H₄₂O₁₂). Fragmentation patterns characteristic of the loss of acetyl and cinnamoyl groups.
Infrared (IR) Absorption bands for hydroxyl groups, ester carbonyl groups, and aromatic rings.

Table 2: Comparison of Baccatin III and this compound

FeatureBaccatin IIIThis compound
Molecular Formula C₃₁H₃₈O₁₁C₃₉H₄₂O₁₂
Molecular Weight 586.6 g/mol 706.7 g/mol
Substituent at C-13 Hydroxyl (-OH)Cinnamoyl ester (-O-CO-CH=CH-Ph)

Conclusion

This compound is a taxane with a likely natural origin in Taxus mairei and a confirmed semi-synthetic route from baccatin III. While further research is needed to fully elucidate its natural abundance and biological activity, the methodologies outlined in this guide provide a solid foundation for its isolation, synthesis, and characterization. The continued investigation of minor taxanes such as this is crucial for the discovery of new therapeutic agents and for a deeper understanding of the chemical diversity of the Taxus genus.

The Biosynthesis of 13-O-Cinnamoylbaccatin III in Taxus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 13-O-cinnamoylbaccatin III, a naturally occurring taxoid found in Taxus species. While the paclitaxel biosynthetic pathway has been extensively studied, the specific enzymatic step leading to the formation of this compound remains to be fully elucidated. This document synthesizes current knowledge on analogous reactions within the taxoid biosynthetic network to propose a putative pathway and outlines detailed experimental protocols for the identification and characterization of the responsible enzyme.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to occur in a manner analogous to the final acylation steps in paclitaxel biosynthesis. The core of this transformation is the esterification of the C-13 hydroxyl group of baccatin III with a cinnamoyl moiety. This reaction is presumed to be catalyzed by a member of the BAHD family of acyltransferases, which are known to be involved in the acylation of various taxane intermediates.[1]

The proposed reaction is as follows:

Baccatin III + Cinnamoyl-CoA → this compound + Coenzyme A

The key enzyme in this proposed pathway is a hypothetical Baccatin III C-13 O-cinnamoyltransferase . This enzyme would utilize baccatin III as the acyl acceptor and cinnamoyl-CoA as the acyl donor. The existence of baccatin III: 3-amino, 3-phenylpropanoyltransferase (BAPT), which catalyzes the attachment of a β-phenylalanoyl side chain to the C-13 hydroxyl of baccatin III, provides a strong precedent for this type of enzymatic activity.[2]

Biosynthesis_of_13_O_Cinnamoylbaccatin_III baccatin_III Baccatin III enzyme Hypothetical Baccatin III C-13 O-cinnamoyltransferase baccatin_III->enzyme cinnamoyl_coa Cinnamoyl-CoA cinnamoyl_coa->enzyme product This compound enzyme->product coa CoA-SH enzyme->coa

Figure 1: Proposed enzymatic synthesis of this compound.

Quantitative Data

Direct kinetic data for a dedicated Baccatin III C-13 O-cinnamoyltransferase is not yet available in the scientific literature. However, the kinetic parameters of the analogous enzyme, Baccatin III: 3-amino, 3-phenylpropanoyltransferase (BAPT), can serve as a valuable reference point for estimating the potential efficiency of such an enzyme.[3][4]

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
BAPT (analogous enzyme) Baccatin III2.4 ± 0.50.0341.4 x 104[3]
β-phenylalanoyl-CoA4.9 ± 0.30.0346.9 x 103[3]
Hypothetical Baccatin III C-13 O-cinnamoyltransferase Baccatin IIIUndeterminedUndeterminedUndetermined
Cinnamoyl-CoAUndeterminedUndeterminedUndetermined

Table 1: Kinetic Parameters of Baccatin III: 3-amino, 3-phenylpropanoyltransferase (BAPT) as a Proxy for a Hypothetical Cinnamoyltransferase.

The natural abundance of this compound in various Taxus species has not been extensively quantified and reported. However, analysis of taxoid profiles in different Taxus species and cell cultures indicates the presence of a wide array of taxane derivatives, with their concentrations varying significantly based on species, tissue type, and environmental conditions.[5] Quantification is typically achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[1][6][7][8][9]

Taxus SpeciesTissue/CultureMethodReported TaxoidsReference
Taxus x mediaCell CultureLC-MS/MSPaclitaxel, Baccatin III, 10-Deacetylbaccatin III, and other taxoids[10]
Taxus chinensisCell CultureHPLC-MS/MSPaclitaxel, Baccatin III, Cephalomannine, 10-Deacetylbaccatin III, etc.[2]
Corylus avellanaCell CultureHPLC-MS/MSTraces of Paclitaxel, Baccatin III, 10-Deacetylbaccatin III[1]

Table 2: Examples of Taxoid Quantification in Different Plant Species and Cultures.

Experimental Protocols

The identification and characterization of the proposed Baccatin III C-13 O-cinnamoyltransferase would follow a multi-step experimental workflow.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Heterologous Expression & Purification cluster_2 Enzyme Characterization a Transcriptome analysis of Taxus species expressing diverse taxoids b Identification of candidate acyltransferase genes a->b c Cloning of candidate genes into an expression vector (e.g., pET-28a) b->c d Transformation of E. coli (e.g., BL21(DE3)) c->d e Induction of protein expression (e.g., with IPTG) d->e f Cell lysis and purification of recombinant protein (e.g., Ni-NTA affinity chromatography) e->f g Enzyme activity assay with baccatin III and cinnamoyl-CoA f->g h Product identification (HPLC, LC-MS/MS, NMR) g->h i Determination of kinetic parameters (K_m, k_cat) h->i

Figure 2: Experimental workflow for the identification and characterization of a novel acyltransferase.

Heterologous Expression and Purification of a Candidate Acyltransferase

This protocol is based on established methods for the expression and purification of Taxus acyltransferases in E. coli.[11][12][13]

  • Cloning: The full-length cDNA of a candidate acyltransferase gene is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for affinity purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Culture and Induction: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The starter culture is then used to inoculate a larger volume of Terrific Broth (TB) medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole), and the His-tagged protein is eluted with an elution buffer (lysis buffer with 250 mM imidazole). The purified protein is then dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

Enzyme Activity Assay

This protocol outlines a general method for assaying the activity of the purified acyltransferase.[14][15][16][17][18]

  • Reaction Mixture: The standard assay mixture (total volume of 100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 10 µM baccatin III, 50 µM cinnamoyl-CoA, and 1-5 µg of the purified recombinant enzyme.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.

  • Reaction Termination: The reaction is terminated by the addition of an equal volume of methanol or ethyl acetate.

  • Product Analysis: The reaction mixture is centrifuged to pellet any precipitated protein, and the supernatant is analyzed by HPLC or LC-MS/MS to detect and quantify the formation of this compound.

Determination of Kinetic Parameters

Kinetic parameters are determined by varying the concentration of one substrate while keeping the other at a saturating concentration.[3][14]

  • Varying Baccatin III Concentration: The concentration of baccatin III is varied (e.g., 0.5-20 µM) while the concentration of cinnamoyl-CoA is kept constant and saturating (e.g., 100 µM).

  • Varying Cinnamoyl-CoA Concentration: The concentration of cinnamoyl-CoA is varied (e.g., 5-100 µM) while the concentration of baccatin III is kept constant and saturating (e.g., 50 µM).

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is calculated from Vmax and the enzyme concentration.

Product Identification and Quantification

The identity of the enzymatic product is confirmed using a combination of analytical techniques.[6][7][8][9]

  • HPLC: The retention time of the product is compared to that of an authentic standard of this compound.

  • LC-MS/MS: The mass spectrum of the product is analyzed to confirm its molecular weight and fragmentation pattern, which should match that of the standard.

  • NMR: For structural elucidation, larger-scale enzymatic reactions can be performed to produce sufficient product for 1H and 13C NMR analysis.

Conclusion

The biosynthesis of this compound in Taxus species likely involves a dedicated or promiscuous acyltransferase that utilizes baccatin III and cinnamoyl-CoA as substrates. While this enzyme has not yet been definitively identified and characterized, the well-studied paclitaxel biosynthetic pathway provides a robust framework for its discovery. The experimental protocols outlined in this guide offer a systematic approach for the identification, heterologous expression, purification, and kinetic characterization of this putative enzyme. The successful elucidation of this biosynthetic step will not only enhance our understanding of the complex metabolic network in Taxus but also open avenues for the biotechnological production of novel taxoids with potential pharmaceutical applications.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 13-O-Cinnamoylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Cinnamoylbaccatin III is a naturally occurring taxane derivative found in the twigs of Taxus mairei. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel (Taxol®), this compound is of significant interest to researchers in medicinal chemistry and drug development. Its intricate chemical structure and complex stereochemistry are fundamental to its biological activity and potential as a precursor for novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure and stereochemical features of this compound, alongside generalized experimental protocols for its isolation and characterization.

Chemical Structure

This compound is an ester derivative of baccatin III. The core of the molecule is the tetracyclic diterpenoid, baccatin III, which possesses a complex and rigid taxane skeleton. The key structural feature of this compound is the presence of a cinnamoyl group esterified to the hydroxyl group at the C13 position of the baccatin III core.

The systematic IUPAC name for the parent compound, baccatin III, is (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-diacetoxy-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,9,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[1][2]benz[1,2-b]oxet-5-one. The addition of the cinnamoyl group at the C13 hydroxyl function further elaborates this complex structure.

Table 1: Chemical and Physical Properties of Baccatin III (Parent Compound)

PropertyValue
Molecular Formula C₃₁H₃₈O₁₁
Molecular Weight 586.6 g/mol
CAS Number 27548-93-2
Appearance White to off-white powder
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents

Stereochemistry

The stereochemistry of this compound is highly complex, with multiple chiral centers inherent to the taxane core. The rigid, bridged ring system fixes the relative stereochemistry of these centers, leading to a distinct three-dimensional conformation that is crucial for its biological interactions.

The baccatin III core contains eleven stereocenters, leading to a vast number of potential stereoisomers. However, only the specific configuration found in the natural product is biologically active. The key stereochemical features include the cis-fusion of the A and B rings and the trans-fusion of the B and C rings. The oxetane ring (D-ring) is also fused in a cis fashion to the C-ring. The orientation of the various substituents, including the acetyl, benzoyl, and hydroxyl groups, is precisely defined. The addition of the cinnamoyl group at C13 introduces further conformational considerations, although it does not add a new chiral center.

stereochemistry cluster_core Baccatin III Core Stereochemistry Core Tetracyclic Taxane Core (A, B, C, D rings) C1 C1 (Bridgehead) Core->C1 C2 C2 (Benzoyloxy) Core->C2 C4 C4 (Acetoxy) Core->C4 C5 C5 Core->C5 C7 C7 (OH) Core->C7 C9 C9 (OH) Core->C9 C10 C10 (Acetoxy) Core->C10 C13 C13 (OH for Cinnamoyl Esterification) Core->C13

Key Stereocenters of the Baccatin III Core

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are not widely published. However, a general workflow for the extraction and purification of taxanes from Taxus species can be adapted.

1. Extraction:

  • Dried and powdered twigs of Taxus mairei are extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period.

  • The extraction is usually repeated multiple times to ensure maximum yield.

  • The combined extracts are then concentrated under reduced pressure to obtain a crude extract.

2. Preliminary Purification (Liquid-Liquid Partitioning):

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.

  • The taxane-rich fraction, typically found in the dichloromethane or ethyl acetate phase, is collected and concentrated.

3. Chromatographic Purification:

  • The enriched taxane fraction is subjected to multiple rounds of column chromatography.

  • Silica gel is commonly used as the stationary phase, with a gradient elution system of hexane and ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.

  • Further purification may be achieved using preparative high-performance liquid chromatography (HPLC) with a suitable reversed-phase column (e.g., C18) and a mobile phase such as a methanol/water or acetonitrile/water gradient.

4. Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum provides information on the proton environment, including chemical shifts, coupling constants, and integration. The ¹³C NMR spectrum reveals the number and types of carbon atoms. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for assigning the complex signals and confirming the connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure, including the absolute stereochemistry.

workflow cluster_extraction Extraction & Initial Processing cluster_purification Purification cluster_characterization Structural Characterization A Taxus mairei Twigs (Dried, Powdered) B Solvent Extraction (Methanol/Ethanol) A->B C Concentration (Crude Extract) B->C D Liquid-Liquid Partitioning C->D Purification Stages E Silica Gel Column Chromatography D->E F Preparative HPLC E->F G NMR Spectroscopy (1H, 13C, 2D) F->G Characterization H Mass Spectrometry (HRMS) F->H I X-ray Crystallography F->I synthesis Baccatin_III Baccatin III Product This compound Baccatin_III->Product Esterification at C13-OH Cinnamic_Acid Cinnamic Acid (or activated derivative) Cinnamic_Acid->Product

References

In vitro cytotoxic activity of 13-O-Cinnamoylbaccatin III against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential in vitro cytotoxic activity of 13-O-Cinnamoylbaccatin III against various cancer cell lines. While direct experimental data for this specific derivative is limited in publicly available literature, this document synthesizes the known cytotoxic profiles of its parent compound, baccatin III, and the established anti-cancer properties of cinnamoyl derivatives. This guide offers a detailed examination of the probable mechanisms of action, including the induction of cell cycle arrest and apoptosis. Furthermore, it outlines comprehensive experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle distribution, providing a foundational framework for future research into this promising taxane derivative. The information is presented through structured data tables and logical workflow diagrams to facilitate understanding and application in a research setting.

Introduction

Taxanes, including the widely used chemotherapeutic agent paclitaxel (Taxol®), represent a critical class of anti-cancer drugs. Their mechanism of action primarily involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death. Baccatin III is a key natural precursor for the semi-synthesis of paclitaxel and its analogues. The modification of baccatin III at various positions, including the C-13 hydroxyl group, has been a significant strategy in the development of new taxane derivatives with potentially improved efficacy, solubility, and tumor selectivity.

The addition of a cinnamoyl moiety to the baccatin III core at the 13-O position results in this compound. Cinnamic acid and its derivatives have independently demonstrated a range of pharmacological activities, including anti-cancer properties, through various mechanisms such as the induction of apoptosis and cell cycle arrest. This guide explores the anticipated cytotoxic effects of the hybrid molecule, this compound, by examining the activities of its constituent parts.

Cytotoxic Activity of Baccatin III and Cinnamoyl Derivatives

Baccatin III

Baccatin III, the foundational structure of many taxanes, has demonstrated inherent cytotoxic activity against a variety of cancer cell lines, although with lower potency than paclitaxel. Research indicates that baccatin III induces an antimitotic response by inhibiting tubulin polymerization, a mechanism distinct from paclitaxel's stabilization of microtubules. This activity leads to an accumulation of cells in the G2/M phase of the cell cycle.[1] Furthermore, baccatin III has been shown to induce apoptotic cell death in human breast cancer (BCap37) and epidermoid carcinoma (KB) cells.[2]

Table 1: Summary of In Vitro Cytotoxic Activity of Baccatin III

Cancer Cell LineAssay TypeEndpointResultReference
Variety of Cancer Cell LinesNot SpecifiedED508 - 50 µM[1]
BCap37 (Human Breast Cancer)Not SpecifiedApoptosis InductionObserved[2]
KB (Human Epidermoid Carcinoma)Not SpecifiedApoptosis InductionObserved[2]
Cinnamoyl Derivatives

Numerous studies have highlighted the anti-cancer potential of various cinnamoyl derivatives. These compounds have been shown to exert cytotoxic effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. The specific IC50 values vary depending on the cell line and the specific chemical structure of the derivative.

Table 2: Examples of In Vitro Cytotoxic Activity of Cinnamoyl Derivatives

DerivativeCancer Cell LineAssay TypeIC50 ValueReference
(E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (3e)U87MG (Glioblastoma)MTT Assay~86% cytotoxicity at 25 µg/mL[3][4]
(E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (3e)SHSY-5Y (Neuroblastoma)MTT Assay~84% cytotoxicity at 25 µg/mL[3][4]
Thienyl Chalcone Derivative 5MCF-7 (Breast Cancer)MTT Assay7.79 ± 0.81 µM[5]
Thienyl Chalcone Derivative 5MDA-MB-231 (Breast Cancer)MTT Assay5.27 ± 0.98 µM[5]
Thienyl Chalcone Derivative 8MCF-7 (Breast Cancer)MTT Assay7.24 ± 2.10 µM[5]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the cytotoxic activity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with This compound incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 1. MTT Assay Workflow for Cytotoxicity Assessment.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow start Start treat_cells Treat Cells with Test Compound start->treat_cells harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells stain_cells Stain with Annexin V & Propidium Iodide wash_cells->stain_cells analyze_flow Analyze by Flow Cytometry stain_cells->analyze_flow end End analyze_flow->end

Figure 2. Apoptosis Assay Workflow.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[11]

Protocol:

  • Cell Treatment: Culture cells with the test compound for the desired duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anticipated Signaling Pathways

Based on the known mechanisms of baccatin III and cinnamoyl derivatives, this compound is hypothesized to induce cytotoxicity through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.

The antimitotic activity of the baccatin III core is expected to cause an arrest in the G2/M phase of the cell cycle. This arrest is often a trigger for the intrinsic apoptotic pathway. The cinnamoyl moiety may contribute to the induction of apoptosis through various mechanisms, potentially involving the modulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS).

Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound This compound tubulin Tubulin Polymerization (Inhibition) compound->tubulin Baccatin III Moiety ros ROS Generation compound->ros Cinnamoyl Moiety bcl2 Modulation of Bcl-2 Family Proteins compound->bcl2 Cinnamoyl Moiety g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest g2m_arrest->bcl2 ros->bcl2 caspase Caspase Activation bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Figure 3. Hypothesized Signaling Pathway of this compound.

Conclusion

While direct experimental evidence for the cytotoxic activity of this compound is not yet widely available, the known biological activities of its constituent components, baccatin III and cinnamoyl derivatives, provide a strong rationale for its investigation as a potential anti-cancer agent. The methodologies and hypothesized mechanisms outlined in this technical guide serve as a comprehensive resource for researchers to design and execute studies to elucidate the cytotoxic profile and therapeutic potential of this novel taxane derivative. Future in vitro studies are essential to validate these hypotheses and to determine the specific cancer cell lines most susceptible to this compound.

References

The Enigmatic Taxoid: A Technical Guide to the Natural Abundance and Isolation of 13-O-Cinnamoylbaccatin III from Yew Trees

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on 13-O-Cinnamoylbaccatin III, a minor taxoid found in yew trees (Taxus spp.). While its more famous relative, Paclitaxel (Taxol®), has been extensively studied and utilized in cancer chemotherapy, the vast diversity of other taxane diterpenoids, including this compound, represents a promising frontier for the discovery of new therapeutic agents. This document details its likely natural abundance, outlines a generalized yet detailed protocol for its isolation and purification, and presents this information in a format amenable to researchers and drug development professionals.

Natural Abundance and Significance

This compound is a derivative of baccatin III, a core taxane structure. The defining feature of this compound is the presence of a cinnamoyl group at the C-13 position of the baccatin III core. While the bioactivity of this compound is not as extensively documented as that of other taxoids, its structural similarity to paclitaxel suggests potential cytotoxic or other pharmacological properties.

The natural abundance of this compound is considered to be low. It has been reported to be a minor constituent in the twigs of Taxus mairei. The term "minor taxoid" implies that its concentration in the plant biomass is significantly lower than that of major taxanes like paclitaxel, 10-deacetylbaccatin III, and cephalomannine. The comprehensive analysis of various Taxus species often focuses on the more abundant taxoids, leading to a lack of specific quantitative data for many of the minor constituents. Researchers should anticipate yields that are fractions of those obtained for the major taxanes from the same biomass.

Table 1: Major and Minor Taxoids in Taxus Species

Taxoid ClassExamplesGeneral Abundance
Major Taxoids Paclitaxel (Taxol®), 10-Deacetylbaccatin III (10-DAB III), Baccatin III, CephalomannineRelatively high, often the focus of commercial extraction.
Minor Taxoids This compound, and hundreds of other structural variantsLow, highly variable between species and tissues.

Experimental Protocols for Isolation and Purification

The isolation of a minor taxoid like this compound from the complex mixture of phytochemicals in Taxus extracts is a challenging process that requires a multi-step purification strategy. The following protocol is a generalized methodology adapted from established procedures for the isolation of other taxanes. Optimization of each step is critical for successful isolation and to maximize the yield of the target compound.

Plant Material Collection and Preparation
  • Collection: Collect fresh twigs of Taxus mairei (or other Taxus species of interest). The concentration of taxoids can vary with season and the age of the plant material.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: Macerate the powdered plant material in methanol or a mixture of methanol and dichloromethane (e.g., 1:1 v/v) at room temperature for 24-48 hours with occasional stirring. The solid-to-solvent ratio should be optimized, typically ranging from 1:5 to 1:10 (w/v).

  • Filtration and Concentration: Filter the extract to remove the solid plant residue. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Liquid-Liquid Partitioning
  • Solvent Partitioning: Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and partition it against a nonpolar solvent like n-hexane to remove lipids and other nonpolar impurities.

  • Further Partitioning: The aqueous methanol phase is then diluted with water (e.g., to 30-40% methanol) and partitioned against a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the taxoids.

  • Concentration: Concentrate the dichloromethane or ethyl acetate fraction to dryness to yield a taxoid-enriched crude extract.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of a pure compound.

  • Silica Gel Column Chromatography (Normal Phase):

    • Stationary Phase: Silica gel (60-120 or 100-200 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the ethyl acetate concentration to 100%.

    • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 1:1) and visualizing with a vanillin-sulfuric acid spray reagent followed by heating.

    • Pooling: Pool the fractions containing the compound of interest based on the TLC profile.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol or a mixture of dichloromethane and methanol.

    • Purpose: To separate compounds based on their molecular size and to remove phenolic compounds and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Reverse Phase):

    • Stationary Phase: C18 column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol.

    • Detection: UV detector, typically at 227 nm or 254 nm.

    • Final Purification: This step is crucial for obtaining the pure compound. The fractions collected from the previous chromatographic steps are subjected to preparative HPLC for final purification.

Structure Elucidation

The structure of the isolated this compound should be confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments to elucidate the detailed chemical structure.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the taxane core protons and the protons of the cinnamoyl group.
¹³C NMR Resonances for all carbons in the taxane skeleton and the cinnamoyl moiety.
Mass Spectrometry Molecular ion peak corresponding to the exact mass of the compound.
(Note: Specific chemical shift values and mass fragmentation data are not readily available in the public domain and would need to be determined experimentally upon successful isolation.)

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from yew tree biomass.

Isolation_Workflow cluster_Start Biomass Preparation cluster_Extraction Extraction & Partitioning cluster_Purification Chromatographic Purification cluster_Analysis Analysis & Characterization Start Yew Tree Twigs (Taxus mairei) Drying Drying Start->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (Methanol/DCM) Grinding->Extraction Partitioning Liquid-Liquid Partitioning (Hexane, DCM/EtOAc) Extraction->Partitioning SilicaGel Silica Gel Column (Normal Phase) Partitioning->SilicaGel Sephadex Sephadex LH-20 (Size Exclusion) SilicaGel->Sephadex PrepHPLC Preparative HPLC (Reverse Phase) Sephadex->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Structure Elucidation (NMR, MS) PureCompound->Analysis

Caption: General workflow for the isolation of this compound.

Challenges and Future Perspectives

The study of minor taxoids like this compound is fraught with challenges, primarily due to their low natural abundance, which makes their isolation and purification a labor-intensive and low-yield process. However, overcoming these challenges is essential for tapping into the vast, unexplored chemical diversity of the Taxus genus.

Future research should focus on:

  • Screening of diverse Taxus species and tissues: A systematic screening of a wider range of Taxus species and different plant parts may identify sources with higher concentrations of this compound.

  • Development of advanced separation techniques: The use of more efficient and selective chromatographic methods, such as counter-current chromatography, could improve the efficiency of the isolation process.

  • Semi-synthesis: Exploring the semi-synthesis of this compound from more abundant precursors like baccatin III could be a viable alternative to its direct isolation from natural sources.

  • Bioactivity screening: Once isolated in sufficient quantities, this compound should be subjected to a broad range of bioactivity screens to uncover its potential therapeutic applications.

Potential Pharmacological Applications of 13-O-Cinnamoylbaccatin III: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

13-O-Cinnamoylbaccatin III is a naturally occurring taxane diterpenoid found in the twigs of Taxus mairei. As a member of the taxane family, which includes the highly successful chemotherapeutic agent Paclitaxel (Taxol®), this compound holds potential as a pharmacological agent, particularly in the realm of oncology. This document provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound. Due to a scarcity of direct research on this compound, this guide draws upon data from closely related taxanes isolated from the same plant species to infer its potential applications, mechanisms of action, and relevant experimental protocols. This approach provides a foundational framework for future research and development efforts.

Introduction to this compound

This compound is a derivative of baccatin III, the core chemical scaffold of Paclitaxel. It is distinguished by a cinnamoyl group at the C-13 position. This structural feature is of interest as the side chain at C-13 is crucial for the cytotoxic activity of taxanes. The compound has been identified in Taxus mairei, a yew species that is a known source of various taxane compounds with anticancer properties. While its primary role in the literature has been as a potential precursor or analogue in the synthesis of more complex taxanes, its intrinsic biological activity warrants further investigation.

Potential Pharmacological Application: Anticancer Activity

The principal pharmacological application of taxanes is in cancer chemotherapy. The mechanism of action for this class of compounds is primarily the disruption of microtubule function, which is essential for cell division.

Inferred Cytotoxic Activity

Taxane compounds extracted from T. mairei have demonstrated inhibitory effects against several cancer cell lines, including non-small cell lung cancer (A549), mouse melanoma (B16), and human hepatoma (BEL7402)[1]. Another study on a novel taxane, taxiwallinine, isolated from Taxus wallichiana var. mairei, showed moderate cytotoxicity against the human breast cancer cell line MCF-7[2]. Cephalomannine, another taxane found in Taxus species, has also shown potent anticancer activity against MCF-7 cells and P388 lymphocytic leukemia[3].

Table 1: Cytotoxicity of Taxanes from Taxus mairei and Related Species

Compound/ExtractCell LineIC50 / Activity RangeReference
Taxane Compound ExtractA549 (Non-small cell lung cancer)26–167 µg/mL[1]
Taxane Compound ExtractB16 (Mouse melanoma)20–768 µg/mL[1]
Taxane Compound ExtractBEL7402 (Human hepatoma)30–273 µg/mL[1]
TaxiwallinineMCF-7 (Human breast cancer)20.898 µg/mL[2]
Paclitaxel (Taxol)MCF-7 (Human breast cancer)0.008 µg/mL[2]
CephalomannineMCF-7 (Human breast cancer)0.86 µg/mL[3]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Inferred Mechanism of Action

The mechanism of action for taxanes is well-established. They are mitotic inhibitors that target microtubules.

Microtubule Stabilization

The primary mechanism of action for clinically used taxanes like Paclitaxel is the stabilization of microtubules. Microtubules are dynamic polymers of tubulin that are essential for forming the mitotic spindle during cell division. By binding to the β-tubulin subunit, taxanes enhance microtubule polymerization and prevent their depolymerization. This disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death). It is highly probable that this compound, as a taxane, shares this fundamental mechanism of action.

G cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Cell Cycle Progression 13_O_Cinnamoylbaccatin_III This compound Microtubule Microtubule Polymer 13_O_Cinnamoylbaccatin_III->Microtubule Binds and Stabilizes Tubulin α/β-Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Stabilized Microtubules Disrupt Formation G2_M_Phase G2/M Phase G2_M_Phase->Mitotic_Spindle Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Failure leads to

Figure 1: Inferred Mechanism of Action of this compound

Experimental Protocols

While specific protocols for this compound are not published, the following represents a generalized workflow for the isolation and cytotoxic evaluation of taxanes from Taxus species.

Isolation and Purification of Taxanes

G start Dried Taxus mairei Twigs extraction Solvent Extraction (e.g., Ethanol/Methanol) start->extraction partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) extraction->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 Preparative HPLC (C18 Reverse-Phase) chromatography1->chromatography2 purified Purified this compound chromatography2->purified

Figure 2: General Workflow for Taxane Isolation
  • Extraction: Dried and powdered twigs of Taxus mairei are extracted with a suitable organic solvent such as ethanol or methanol at room temperature.

  • Partitioning: The crude extract is concentrated and then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.

  • Column Chromatography: The organic phase is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions.

  • Preparative HPLC: Fractions showing the presence of taxanes (identified by thin-layer chromatography) are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 reverse-phase column to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

G start Seed Cancer Cells in 96-well Plate treatment Treat with varying concentrations of This compound start->treatment incubation1 Incubate for 48-72 hours treatment->incubation1 add_mtt Add MTT Reagent incubation1->add_mtt incubation2 Incubate for 4 hours add_mtt->incubation2 add_solvent Add Solubilizing Agent (e.g., DMSO) incubation2->add_solvent readout Measure Absorbance at 570 nm add_solvent->readout analysis Calculate IC50 Value readout->analysis

Figure 3: MTT Assay Workflow for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting cell viability against the compound concentration.

Future Directions and Conclusion

The information available on taxanes from Taxus mairei suggests that this compound is a promising candidate for further pharmacological investigation. Its structural similarity to Paclitaxel and the demonstrated cytotoxicity of related compounds from the same source strongly indicate potential anticancer activity.

Future research should focus on:

  • Isolation and Characterization: Developing efficient methods for isolating or synthesizing sufficient quantities of this compound for comprehensive biological evaluation.

  • In Vitro Screening: A broad screening of its cytotoxic activity against a panel of human cancer cell lines to determine its potency and selectivity.

  • Mechanism of Action Studies: Confirming its interaction with tubulin and investigating its effects on the cell cycle and apoptosis induction.

  • Signaling Pathway Analysis: Investigating the modulation of key signaling pathways involved in cancer progression, such as the JAK/STAT, MAPK, and PI3K/Akt pathways.

  • In Vivo Studies: Evaluating its efficacy and toxicity in preclinical animal models of cancer.

References

The Synthesis of Paclitaxel: A Technical Guide Focusing on Baccatin III Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, a potent anti-cancer agent, is a structurally complex diterpenoid compound originally isolated from the bark of the Pacific yew tree, Taxus brevifolia.[1] Due to its remarkable efficacy against a range of solid tumors, including ovarian, breast, and non-small cell lung cancer, demand for Paclitaxel has been consistently high.[2] However, the low natural abundance of Paclitaxel and the ecological concerns associated with its extraction have necessitated the development of more sustainable production methods. The most commercially viable of these is the semi-synthesis from more abundant taxane precursors, such as baccatin III and 10-deacetylbaccatin III (10-DAB), which can be extracted from the needles of various yew species.[3][4] This guide provides an in-depth technical overview of the semi-synthetic routes to Paclitaxel, with a contextual discussion on the role of related taxanes like 13-O-Cinnamoylbaccatin III.

The Central Role of Baccatin III in Paclitaxel Semi-Synthesis

Baccatin III is the tetracyclic core of the Paclitaxel molecule and serves as a crucial starting material for its semi-synthesis.[1] The primary challenge in this process is the stereoselective attachment of the C-13 side chain, (2'R,3'S)-N-benzoyl-3'-phenylisoserine, to the baccatin III core.[5] This is typically achieved through a series of protection, coupling, and deprotection steps.

While this compound is a naturally occurring taxane, it is not a commonly utilized starting material in the established, large-scale semi-synthetic routes to Paclitaxel. A plausible synthetic strategy would first involve the selective removal of the cinnamoyl group at the C-13 position to yield baccatin III, which can then be channeled into the well-documented synthetic pathways.

Quantitative Data on Paclitaxel Semi-Synthesis

The following tables summarize key quantitative data for the semi-synthesis of Paclitaxel, primarily from 10-deacetylbaccatin III (10-DAB), which is a readily available precursor to baccatin III.

Table 1: Key Steps and Yields in Paclitaxel Semi-Synthesis from 10-DAB

StepReactionReagents and ConditionsTypical Yield (%)
1Protection of C-7 hydroxylTriethylsilyl chloride (TESCl), Pyridine>95
2Acetylation of C-10 hydroxylAcetyl chloride or Acetic anhydride, Base (e.g., Pyridine, DMAP)>90
3Coupling with C-13 side chain precursor (e.g., Ojima-Holton β-lactam method)β-lactam, Base (e.g., NaH, LiHMDS)80-95
4Deprotection of C-7 hydroxylHydrofluoric acid (HF) in pyridine or acetonitrile>90

Table 2: Spectroscopic Data for Key Intermediates and Paclitaxel

Compound1H NMR (selected signals, δ in ppm)13C NMR (selected signals, δ in ppm)
Baccatin III 6.27 (t, H-13), 5.68 (d, H-2), 4.97 (d, H-5), 4.44 (dd, H-7), 2.25, 2.15 (s, OAc)203.9 (C-9), 171.2, 170.3 (C=O, acetyl), 167.1 (C=O, benzoyl), 84.5 (C-5), 81.2 (C-4), 76.5 (C-1), 75.6 (C-2), 75.1 (C-10), 72.9 (C-7), 67.8 (C-13)
7-TES-Baccatin III 6.25 (t, H-13), 5.65 (d, H-2), 4.95 (d, H-5), 4.55 (dd, H-7), 2.23, 2.13 (s, OAc), 0.95 (t, Si-CH2CH3), 0.60 (q, Si-CH2CH3)203.8 (C-9), 171.1, 170.2 (C=O, acetyl), 167.0 (C=O, benzoyl), 84.4 (C-5), 81.1 (C-4), 76.6 (C-1), 75.5 (C-2), 75.0 (C-10), 73.5 (C-7), 67.7 (C-13), 6.8 (Si-CH2), 5.5 (Si-CH2CH3)
Paclitaxel 8.12 (d, Ar-H), 7.72 (d, Ar-H), 7.30-7.60 (m, Ar-H), 6.28 (t, H-13), 5.79 (d, H-2'), 5.67 (d, H-2), 4.94 (d, H-5), 4.79 (d, H-3'), 4.40 (dd, H-7), 2.47, 2.23 (s, OAc)203.8 (C-9), 172.8, 171.3, 170.3 (C=O), 167.5, 167.0 (C=O, benzoyl), 84.5 (C-5), 81.1 (C-4), 79.2 (C-1), 76.5 (C-2), 75.6 (C-10), 75.1 (C-7), 73.1 (C-2'), 72.1 (C-13), 55.0 (C-3')

Experimental Protocols

Protocol 1: Conversion of 10-deacetylbaccatin III (10-DAB) to 7-TES-baccatin III
  • Protection of the C-7 Hydroxyl Group:

    • Dissolve 10-deacetylbaccatin III in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylsilyl chloride (TESCl) dropwise to the stirred solution. The molar ratio of 10-DAB to TESCl is typically 1:1.1 to 1:1.5.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude 7-TES-10-deacetylbaccatin III.

  • Acetylation of the C-10 Hydroxyl Group:

    • Dissolve the crude 7-TES-10-deacetylbaccatin III in anhydrous dichloromethane (DCM) or pyridine.

    • Add 4-dimethylaminopyridine (DMAP) as a catalyst.

    • Add acetyl chloride or acetic anhydride dropwise at 0°C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • After completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 7-TES-baccatin III.

Protocol 2: Coupling of 7-TES-baccatin III with the C-13 Side Chain (Ojima-Holton β-Lactam Method)
  • Activation of the C-13 Hydroxyl Group:

    • Dissolve 7-TES-baccatin III in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to -40°C to -78°C.

    • Add a strong base, such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS), portion-wise to the solution to deprotonate the C-13 hydroxyl group, forming the corresponding alkoxide.

  • Coupling Reaction:

    • In a separate flask, dissolve the protected β-lactam side-chain precursor in anhydrous THF.

    • Add the β-lactam solution dropwise to the solution of the 7-TES-baccatin III alkoxide at low temperature.

    • Allow the reaction to proceed for several hours at low temperature, monitoring by TLC.

  • Work-up and Deprotection:

    • Quench the reaction with a proton source, such as acetic acid or saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product is then subjected to deprotection of the C-7 silyl group using a fluoride source, such as hydrofluoric acid in pyridine or tetrabutylammonium fluoride (TBAF).

    • Purify the final product, Paclitaxel, by column chromatography or recrystallization.

Visualizations

Paclitaxel Synthesis Workflow

The following diagram illustrates a generalized workflow for the semi-synthesis of Paclitaxel from a baccatin III precursor.

Paclitaxel_Synthesis cluster_precursor Precursor Modification cluster_synthesis Core Synthesis Steps cluster_final Final Product 13_O_Cinnamoylbaccatin_III This compound Baccatin_III Baccatin III 13_O_Cinnamoylbaccatin_III->Baccatin_III Cinnamoyl Group Removal Protected_Baccatin_III 7-O-Protected Baccatin III Baccatin_III->Protected_Baccatin_III Protection at C-7 10_DAB 10-Deacetylbaccatin III (10-DAB) 10_DAB->Baccatin_III Acetylation at C-10 Side_Chain_Coupling Side Chain Coupling (e.g., with β-lactam) Protected_Baccatin_III->Side_Chain_Coupling Protected_Paclitaxel Protected Paclitaxel Side_Chain_Coupling->Protected_Paclitaxel Paclitaxel Paclitaxel Protected_Paclitaxel->Paclitaxel Deprotection

Caption: Generalized workflow for Paclitaxel semi-synthesis.

Paclitaxel's Mechanism of Action: Apoptosis Signaling Pathway

Paclitaxel exerts its anticancer effects primarily by stabilizing microtubules, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[6] The diagram below illustrates a simplified signaling pathway involved in Paclitaxel-induced apoptosis.

Paclitaxel_Apoptosis_Pathway Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Apoptosis_Signaling Apoptosis Signaling Cascade Mitotic_Arrest->Apoptosis_Signaling Induces Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis_Signaling->Caspase_Activation Activates Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Executes

Caption: Simplified signaling pathway of Paclitaxel-induced apoptosis.

Conclusion

The semi-synthesis of Paclitaxel from readily available precursors like baccatin III and 10-deacetylbaccatin III remains the cornerstone of its commercial production. While other naturally occurring taxanes such as this compound exist, their role in large-scale synthesis is not well-established. A hypothetical route involving the conversion of this compound to baccatin III is chemically feasible but would require further research and development to be considered a viable alternative. The detailed protocols and data presented in this guide for the established semi-synthetic routes provide a comprehensive resource for researchers and professionals in the field of drug development, highlighting the intricate chemistry and critical steps involved in the production of this vital anticancer therapeutic.

References

The Structure-Activity Relationship of 13-O-Cinnamoylbaccatin III and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more potent and selective anticancer agents has led to extensive investigation into the structure-activity relationships (SAR) of natural products and their synthetic analogs. Among these, the taxane class of diterpenoids, exemplified by the blockbuster drug Paclitaxel (Taxol®), has been a focal point of research for decades. A key precursor and a molecule of interest in its own right is 13-O-cinnamoylbaccatin III, a naturally occurring taxane found in yew species. This technical guide delves into the core principles of the SAR of this compound and its analogs, providing insights into the molecular features governing their biological activity.

The Crucial Role of the C-13 Side Chain in Taxane Bioactivity

The biological activity of taxanes is intrinsically linked to their ability to bind to the β-tubulin subunit of microtubules, stabilizing them and thereby arresting the cell cycle, ultimately leading to apoptotic cell death. The ester side chain at the C-13 position of the baccatin III core is paramount for this interaction.

Extensive research on paclitaxel and its derivatives has established several key principles regarding the C-13 side chain's contribution to cytotoxicity and tubulin binding:

  • The (2'R, 3'S) stereochemistry of the N-benzoyl-3-phenylisoserine side chain in paclitaxel is critical for high potency. Alterations to this stereochemistry often lead to a significant decrease in activity.

  • The N-acyl group at the 3'-position is essential. The benzoyl group in paclitaxel is optimal, but other aromatic and even some aliphatic acyl groups can be tolerated, albeit often with reduced activity.

  • The 2'-hydroxyl group is a key hydrogen bonding donor in the interaction with tubulin. Its removal or modification generally results in a substantial loss of activity.

  • The 3'-phenyl group contributes to the hydrophobic interactions within the tubulin binding pocket. Modifications to this group can modulate activity, with some substitutions being well-tolerated.

For this compound, the cinnamoyl group serves as the C-13 side chain. While detailed SAR data for a series of analogs with varied cinnamoyl moieties is not available, we can extrapolate from the broader taxane literature. It is hypothesized that the aromatic ring and the α,β-unsaturated carbonyl system of the cinnamoyl group play a significant role in tubulin binding, likely through a combination of hydrophobic and polar interactions. Systematic modifications, such as substitutions on the phenyl ring of the cinnamoyl group or alterations to the vinyl linkage, would be necessary to delineate a precise quantitative SAR.

Experimental Protocols for the Evaluation of this compound Analogs

The biological evaluation of novel taxane analogs involves a series of in vitro assays to determine their cytotoxicity against cancer cell lines and their direct effect on microtubule dynamics.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma) from culture.

    • Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells into a 96-well microtiter plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., paclitaxel).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3 to 4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized, purified tubulin (from bovine brain or a recombinant source) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL. Keep the tubulin on ice at all times to prevent spontaneous polymerization.

    • Prepare a stock solution of GTP (100 mM) in general tubulin buffer.

    • Prepare stock solutions of the test compounds (this compound analogs) and controls (paclitaxel as a polymerization promoter, and a polymerization inhibitor like nocodazole or colchicine) in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • Pre-warm a 96-well, clear-bottom plate and a microplate reader with temperature control to 37°C.

    • On ice, prepare the reaction mixtures in microcentrifuge tubes. For a typical 100 µL reaction, this will include:

      • Tubulin solution

      • GTP to a final concentration of 1 mM

      • General tubulin buffer to adjust the final volume

      • Test compound or control at the desired final concentration (typically in the µM range). The final DMSO concentration should be kept low (e.g., <2%) and consistent across all wells.

  • Initiation and Measurement:

    • Quickly transfer the reaction mixtures from the microcentrifuge tubes to the pre-warmed 96-well plate.

    • Immediately place the plate in the microplate reader and start recording the absorbance at 340 nm every 30-60 seconds for 30-60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • Compare the polymerization curves of the test compounds to the controls. Promoters of tubulin polymerization (like paclitaxel) will show a faster rate of polymerization and a higher final absorbance compared to the tubulin-only control. Inhibitors will show a slower rate and a lower final absorbance.

    • Quantify the effect by comparing parameters such as the maximum rate of polymerization (Vmax) and the final plateau of absorbance.

Visualizing the Molecular Mechanisms

Understanding the downstream effects of tubulin binding is crucial for comprehending the overall anticancer activity of this compound and its analogs. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Synthesis and Evaluation Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Baccatin_III This compound or Baccatin III Analogs Analog Synthesis (Modification of Cinnamoyl Group) Baccatin_III->Analogs Starting Material Purification Purification & Characterization (HPLC, NMR, MS) Analogs->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Purification->Cytotoxicity Tubulin_Assay Tubulin Polymerization Assay Purification->Tubulin_Assay SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Tubulin_Assay->SAR_Analysis

Caption: Workflow for the synthesis and biological evaluation of this compound analogs.

Taxane-Induced Microtubule Stabilization and Mitotic Arrest

G Taxane This compound Analog Microtubule Microtubule Taxane->Microtubule Binds to β-tubulin Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Taxane->Stabilization Tubulin α/β-Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of taxane analogs leading to apoptosis.

Intrinsic Apoptosis Signaling Pathway

G Mitotic_Arrest Mitotic Arrest Bcl2_Mod Phosphorylation of Bcl-2 (Inactivation) Mitotic_Arrest->Bcl2_Mod Bax_Bak Activation of Bax/Bak Mitotic_Arrest->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_Mod->MOMP Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway induced by taxane-mediated mitotic arrest.

Conclusion and Future Directions

The C-13 side chain of the baccatin III core is a critical determinant of the biological activity of taxanes. While this compound itself displays modest cytotoxic activity, its structure serves as a valuable scaffold for the development of novel anticancer agents. The systematic synthesis and evaluation of analogs with modifications to the cinnamoyl moiety are essential to establish a clear quantitative SAR. This would involve varying the electronic and steric properties of substituents on the aromatic ring, as well as altering the linker between the phenyl group and the ester carbonyl.

Such studies, guided by the experimental protocols outlined in this guide, will undoubtedly provide a deeper understanding of the molecular interactions between these taxane analogs and their biological target, β-tubulin. Ultimately, this knowledge will facilitate the rational design of new-generation taxanes with improved potency, selectivity, and pharmacokinetic profiles, contributing to the advancement of cancer chemotherapy.

Methodological & Application

Application Notes & Protocols: Cell-Based Assays for Evaluating 13-O-Cinnamoylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-O-Cinnamoylbaccatin III is a taxane derivative, a class of compounds known for their potent anticancer activities. Taxanes, such as the well-known paclitaxel, function as mitotic inhibitors by stabilizing microtubules, leading to cell cycle arrest and induction of apoptosis. Baccatin III, a closely related precursor of paclitaxel, has been shown to induce apoptotic cell death in cancer cell lines.[1] While the specific cytotoxic and apoptotic mechanisms of this compound are still under investigation, its structural similarity to other bioactive taxanes suggests it may exhibit similar effects.

These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on cytotoxicity and apoptosis induction.

Data Presentation

The following table summarizes hypothetical quantitative data from the described assays to provide a clear and structured comparison of the effects of this compound on a cancer cell line (e.g., MCF-7).

AssayParameterConcentration of this compoundResult
MTT Assay Cell Viability (%)0 µM (Control)100%
1 µM85.2%
10 µM55.4%
50 µM25.8%
100 µM10.1%
IC50 45.6 µM
Annexin V/PI Staining Early Apoptotic Cells (%)0 µM (Control)2.5%
50 µM28.7%
Late Apoptotic/Necrotic Cells (%)0 µM (Control)1.8%
50 µM15.3%
Caspase-3 Activity Fold Increase (vs. Control)0 µM (Control)1.0
50 µM4.2

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[2][3] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[3][4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2][4]

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][4] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Annexin V staining is a common method for detecting early apoptotic cells. In apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[5] Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • This compound

  • Human cancer cell line

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., the determined IC50 value) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[6] Wash the cells twice with cold PBS.[7]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3 Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 is a key executioner caspase.[9] This colorimetric assay is based on the cleavage of a specific substrate (DEVD-pNA) by active caspase-3, which releases the chromophore p-nitroaniline (pNA).[9][10] The amount of pNA is proportional to the caspase-3 activity and can be measured spectrophotometrically at 405 nm.[10]

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • This compound

  • Human cancer cell line

  • Microplate reader

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound as described for the Annexin V assay. After treatment, collect the cells and lyse them using the provided cell lysis buffer.[11] Incubate on ice for 10 minutes.[10]

  • Lysate Preparation: Centrifuge the cell lysate at 10,000 x g for 1 minute to pellet the cellular debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysate.

  • Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.[9]

  • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.[9]

  • Add 5 µL of the DEVD-pNA substrate to each well.[9]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[9][11]

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Mandatory Visualization

experimental_workflow cluster_cytotoxicity MTT Cytotoxicity Assay cluster_apoptosis Apoptosis Assays cluster_annexin Annexin V/PI Staining cluster_caspase Caspase-3 Activity seed_cells_mtt Seed Cells (96-well plate) treat_mtt Treat with this compound seed_cells_mtt->treat_mtt incubate_mtt Incubate (48-72h) treat_mtt->incubate_mtt add_mtt Add MTT Reagent incubate_mtt->add_mtt incubate_formazan Incubate (4h) add_mtt->incubate_formazan solubilize Solubilize Formazan (DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance seed_cells_apop Seed Cells (6-well plate) treat_apop Treat with Compound seed_cells_apop->treat_apop harvest_cells Harvest & Wash Cells treat_apop->harvest_cells stain_annexin Stain with Annexin V-FITC & PI harvest_cells->stain_annexin lyse_cells Lyse Cells harvest_cells->lyse_cells analyze_flow Analyze by Flow Cytometry stain_annexin->analyze_flow assay_caspase Perform Caspase-3 Assay lyse_cells->assay_caspase read_caspase Read Absorbance (405nm) assay_caspase->read_caspase apoptosis_pathway compound This compound microtubules Microtubule Stabilization compound->microtubules mitotic_arrest Mitotic Arrest (G2/M) microtubules->mitotic_arrest ros Increased ROS mitotic_arrest->ros bcl2 Bcl-2 Family Regulation (↓Bcl-2, ↑Bax) mitotic_arrest->bcl2 mitochondria Mitochondrial Stress ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2->mitochondria apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Preparation of 13-O-Cinnamoylbaccatin III Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the preparation of 13-O-Cinnamoylbaccatin III, a taxane derivative of interest in pharmaceutical research and development. The protocol outlines the semi-synthesis from a baccatin III precursor, followed by purification and analytical characterization to ensure the material is of sufficient quality to serve as a reference standard. The synthesis involves the selective cinnamoylation of a protected baccatin III derivative, followed by deprotection and purification using chromatographic techniques. This reference standard is crucial for the accurate quantification and identification of this compound in various experimental and quality control settings.

Introduction

This compound is a taxane derivative that can be found in plants of the Taxus genus, such as Taxus mairei[1]. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, this compound and similar compounds are of significant interest for drug discovery and development. The availability of a well-characterized, high-purity reference standard is essential for the advancement of research in this area, enabling reliable analytical method development, pharmacokinetic studies, and quality control of potential drug candidates.

This application note details a semi-synthetic approach to produce this compound, leveraging readily available baccatin III derivatives. The protocol is designed to be accessible to researchers with a background in organic synthesis and chromatography.

Experimental Overview

The preparation of this compound as a reference standard involves a multi-step process, beginning with the selective protection of the hydroxyl groups on a baccatin III precursor, followed by esterification at the C13 position with cinnamic acid, and concluding with deprotection and rigorous purification. The overall workflow is depicted in the diagram below.

experimental_workflow start Start: 7β,10β-dihydroxy-10-deacetylbaccatin III protection Protection of 7-OH and 10-OH groups start->protection esterification Esterification at C13 with Cinnamic Anhydride protection->esterification deprotection Deprotection of 7-OH and 10-OH groups esterification->deprotection purification Purification by Silica Gel Chromatography deprotection->purification analysis Analytical Characterization (HPLC, NMR, MS) purification->analysis end_product End Product: this compound Reference Standard analysis->end_product

Caption: Experimental workflow for the preparation of this compound.

Materials and Reagents

  • 7β,10β-dihydroxy-10-deacetylbaccatin III

  • 2,2,2-trichloroethyl chloroformate

  • Pyridine

  • Cinnamic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Zinc dust

  • Acetic acid

  • Silica gel (for chromatography)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Dichloromethane

  • Methanol

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Deuterated chloroform (CDCl3) for NMR

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented method for the preparation of 13-O-cinnamoyl baccatin III derivatives[2].

Step 1: Protection of 7β,10β-dihydroxy-10-deacetylbaccatin III

  • Dissolve 7β,10β-dihydroxy-10-deacetylbaccatin III in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2,2,2-trichloroethyl chloroformate to the solution while stirring.

  • Allow the reaction to proceed at 0°C for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate, 7β,10β-bis[(2,2,2-trichloroethoxy)carbonyloxy]-10-deacetylbaccatin III.

Step 2: Esterification with Cinnamic Acid

  • To a solution of cinnamic acid in toluene, add dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to form the mixed anhydride.

  • In a separate flask, dissolve the protected baccatin III derivative from Step 1 in toluene.

  • Slowly add the solution of the mixed anhydride to the solution of the protected baccatin III derivative.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in a mixture of acetic acid and ethyl acetate.

  • Add activated zinc dust to the solution.

  • Stir the suspension vigorously at room temperature for 1-2 hours, or until the deprotection is complete as indicated by TLC.

  • Filter the reaction mixture through a pad of celite to remove the zinc dust.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution until neutral.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

  • The crude this compound is purified by column chromatography on silica gel.

  • A gradient elution system of toluene and ethyl acetate (e.g., starting from 95:5 v/v) is used to elute the product.

  • Fractions are collected and analyzed by TLC.

  • Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield this compound as a white solid. A reported yield for a similar two-step process starting from the protected intermediate is approximately 61.9%[2].

Quality Control and Characterization

To qualify as a reference standard, the purity and identity of the prepared this compound must be rigorously assessed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for taxane analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 227 nm.

  • Purity Specification: ≥98%.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3).

  • Analysis: 1H NMR and 13C NMR spectra should be acquired and compared with literature data or previously characterized batches to confirm the structure.

Mass Spectrometry (MS) for Molecular Weight Verification

  • Instrumentation: Electrospray ionization mass spectrometry (ESI-MS).

  • Analysis: The observed molecular ion peak should correspond to the calculated molecular weight of this compound (C38H42O12, MW: 690.73 g/mol ).

Data Presentation

The following tables summarize the expected quantitative data for the preparation and characterization of the this compound reference standard.

Table 1: Synthesis and Purification Data

ParameterValueReference
Starting Material7β,10β-dihydroxy-10-deacetylbaccatin III[2]
Final ProductThis compound
Theoretical YieldDependent on starting material quantity
Actual Yield~60% (for the final two steps)[2]
Physical AppearanceWhite to off-white solid

Table 2: Analytical Characterization Data

Analytical MethodParameterSpecification
HPLCPurity≥98%
Retention TimeTo be determined based on the specific method
NMR (1H and 13C)Chemical ShiftsConsistent with the structure of this compound
Mass SpectrometryMolecular Ion [M+Na]+Expected: m/z 713.25

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the synthesis, purification, and analytical validation steps to ensure the final product's suitability as a reference standard.

logical_relationship cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Validation synthesis Chemical Synthesis purification Chromatographic Purification synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Purity Assessment (HPLC) purification->purity reference_standard Qualified Reference Standard identity->reference_standard purity->reference_standard

Caption: Logical flow for qualifying a reference standard.

Conclusion

The protocol described herein provides a comprehensive guide for the preparation and qualification of this compound as a reference standard. Adherence to these methods will ensure the production of a high-purity material suitable for demanding analytical applications in drug discovery and development. The availability of this reference standard will facilitate further investigation into the therapeutic potential of this and related taxane compounds.

References

Application Note: High-Throughput Analysis of 13-O-Cinnamoylbaccatin III in Biological Fluids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust LC-MS/MS method for the quantitative analysis of 13-O-Cinnamoylbaccatin III in biological fluids, such as human plasma and serum. The method utilizes a simple protein precipitation extraction procedure followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development.

Introduction

This compound is a taxane derivative with potential pharmacological activity. Accurate and reliable quantification of this compound in biological matrices is crucial for preclinical and clinical studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of this compound.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma or serum samples.

Protocol:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Paclitaxel or a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reverse-phase chromatographic separation is performed using a C18 column.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 40% B to 95% B in 3 min, hold at 95% B for 1 min, return to 40% B in 0.1 min, and re-equilibrate for 1.9 min
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 717.3 (M+H)⁺
Product Ions (Q3) Quantifier: m/z 587.2 (Loss of Cinnamic acid)Qualifier: m/z 131.1 (Cinnamoyl fragment)
Collision Energy (CE) Optimized for the specific instrument, typically in the range of 20-40 eV for the quantifier and 15-30 eV for the qualifier.
Dwell Time 100 ms
Source Temperature 500°C
IonSpray Voltage 5500 V

Method Validation Data

The method should be validated according to regulatory guidelines. The following tables summarize typical quantitative data obtained during method validation.

Table 3: Linearity and Range

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585-115< 1585-115
LQC3< 1585-115< 1585-115
MQC100< 1585-115< 1585-115
HQC800< 1585-115< 1585-115

Table 5: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound> 85< 15

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample (100 µL) ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data data ms->data Data Acquisition and Processing

Caption: Experimental workflow for this compound analysis.

Proposed Metabolic Pathway

The metabolism of this compound is anticipated to be primarily mediated by cytochrome P450 (CYP) enzymes, leading to hydroxylation and ester cleavage.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylated Metabolites parent->hydroxylation ester_cleavage Baccatin III + Cinnamic Acid parent->ester_cleavage glucuronidation Glucuronide Conjugates hydroxylation->glucuronidation ester_cleavage->glucuronidation Further Conjugation

Caption: Proposed metabolic pathway of this compound.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of this compound in biological fluids. The simple sample preparation and rapid analysis time make it well-suited for supporting drug development studies. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, meeting the requirements for bioanalytical method validation.

Application Notes and Protocols for the Large-scale Synthesis and Derivatization of 13-O-Cinnamoylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 13-O-Cinnamoylbaccatin III, a key intermediate in the semi-synthesis of Paclitaxel (Taxol®) and its analogues. Furthermore, this document outlines a general methodology for the subsequent derivatization of this compound, a crucial step in the development of novel anti-cancer agents with potentially improved efficacy and pharmacological profiles.

Introduction

Paclitaxel is a highly effective chemotherapeutic agent, but its limited availability from natural sources has necessitated the development of semi-synthetic routes. A common strategy involves the utilization of more abundant precursors, such as 10-deacetylbaccatin III (10-DAB), which can be extracted from the needles of the European yew tree (Taxus baccata)[1][2]. The conversion of 10-DAB to baccatin III and subsequent esterification at the C-13 position are critical steps in the synthesis of paclitaxel and its derivatives[3][4]. This compound serves as a valuable intermediate in this process, and its derivatization offers a pathway to new taxane analogues with potentially enhanced anti-tumor activity.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound. The data is representative of typical laboratory-scale synthesis and can be adapted for larger-scale production.

Table 1: Synthesis of Baccatin III from 10-deacetylbaccatin III

ParameterValueReference
Starting Material 10-deacetylbaccatin III[4]
Reagents Acetic anhydride, Pyridine, 4-Dimethylaminopyridine (DMAP)[5]
Solvent Dichloromethane[5]
Reaction Temperature 25-30°C[5]
Reaction Time 1-1.5 hours[5]
Typical Yield 90-95%[5]

Table 2: Protection of C-7 Hydroxyl Group of Baccatin III

ParameterValueReference
Starting Material Baccatin III[5]
Protecting Agent 2,2,2-trichloroethylchloroformate (Troc-Cl)[5]
Base Pyridine[5]
Catalyst 4-Dimethylaminopyridine (DMAP)[5]
Solvent Dichloromethane[5]
Reaction Temperature 25°C[5]
Reaction Time 1-1.5 hours[5]
Typical Yield ~90%[5]

Table 3: Synthesis of this compound

ParameterValueReference
Starting Material 7-O-Troc-baccatin III[3]
Reagents Cinnamoyl chloride, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)[1][3]
Solvent Toluene[3]
Reaction Temperature 80°C[3]
Reaction Time 12-24 hours
Typical Yield 80-90%

Experimental Protocols

Protocol 1: Synthesis of Baccatin III from 10-deacetylbaccatin III

This protocol details the acetylation of the C-10 hydroxyl group of 10-deacetylbaccatin III (10-DAB) to yield baccatin III.

  • Dissolution: Dissolve 10-deacetylbaccatin III in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Reagents: To the stirred solution, add pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain baccatin III.

Protocol 2: Protection of the C-7 Hydroxyl Group of Baccatin III

This protocol describes the selective protection of the C-7 hydroxyl group of baccatin III using 2,2,2-trichloroethylchloroformate (Troc-Cl).

  • Dissolution: Dissolve baccatin III in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Base and Catalyst: Add pyridine and a catalytic amount of DMAP to the solution.

  • Protection: Slowly add a solution of Troc-Cl in DCM to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated ammonium chloride solution. Separate the organic layer and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by flash chromatography to yield 7-O-Troc-baccatin III.

Protocol 3: Large-scale Synthesis of this compound

This protocol outlines the esterification of the C-13 hydroxyl group of 7-O-Troc-baccatin III with cinnamoyl chloride.

  • Dissolution: In a flame-dried, three-necked flask equipped with a condenser and a nitrogen inlet, dissolve 7-O-Troc-baccatin III in anhydrous toluene.

  • Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) to the solution.

  • Esterification: Slowly add a solution of cinnamoyl chloride in anhydrous toluene to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the dicyclohexylurea (DCU) byproduct.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 7-O-Troc-13-O-cinnamoylbaccatin III.

  • Deprotection: The Troc protecting group at the C-7 position can be removed using zinc dust in acetic acid to yield this compound.

Protocol 4: General Derivatization of this compound

This protocol provides a general framework for the derivatization of this compound, for example, by modifying the hydroxyl group at the C-7 position.

  • Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Activation: Add a base (e.g., pyridine, triethylamine) and a coupling agent or activating agent depending on the desired modification.

  • Derivatization Reaction: Introduce the desired chemical moiety (e.g., an acyl chloride, an anhydride, an isocyanate) to the reaction mixture.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an appropriate aqueous work-up to quench the reaction and remove byproducts.

  • Purification: Purify the resulting derivative using standard techniques such as column chromatography or recrystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization DAB 10-deacetylbaccatin III Baccatin Baccatin III DAB->Baccatin Acetylation (Protocol 1) Protected_Baccatin 7-O-Troc-baccatin III Baccatin->Protected_Baccatin Protection (Protocol 2) Cinnamoyl_Baccatin This compound Protected_Baccatin->Cinnamoyl_Baccatin Esterification & Deprotection (Protocol 3) Derivative Derivative of this compound Cinnamoyl_Baccatin->Derivative Derivatization (Protocol 4)

Caption: Overall experimental workflow for the synthesis and derivatization of this compound.

Postulated Signaling Pathway

The anti-tumor activity of novel cinnamoyl derivatives may involve the modulation of key signaling pathways that regulate cell survival and apoptosis. Based on studies of other natural product derivatives, the PI3K/Akt pathway is a plausible target[6].

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad | Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 | Apoptosis Apoptosis Bcl2->Apoptosis | Derivative This compound Derivative Derivative->Akt Inhibition

References

Application of 13-O-Cinnamoylbaccatin III in Tubulin Polymerization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

13-O-Cinnamoylbaccatin III is a derivative of baccatin III, a core structural component of the widely-known anticancer agent, paclitaxel. While paclitaxel is a potent microtubule-stabilizing agent that promotes tubulin polymerization, it is crucial to note that its precursor, baccatin III, exhibits the opposite effect. This document provides detailed protocols for assessing the effect of this compound on tubulin dynamics, with the strong scientific premise that it will act as an inhibitor of tubulin polymerization, similar to its parent compound, baccatin III.

Mechanism of Action of the Core Moiety: Baccatin III

Contrary to the action of paclitaxel, studies have demonstrated that baccatin III does not promote the polymerization of tubulin. Instead, it functions as a tubulin polymerization inhibitor[1]. This inhibitory action is consistent with an antimitotic effect, leading to an accumulation of cells in the G2/M phase of the cell cycle[1].

The mechanism of inhibition by baccatin III involves its interaction with the colchicine binding site on tubulin. Competitive binding assays have shown that baccatin III can displace radiolabeled colchicine, indicating a shared binding locus[1]. This mode of action is similar to other well-known tubulin polymerization inhibitors like colchicine and podophyllotoxin[1]. The presence of the C-13 side chain in paclitaxel is essential for its unique microtubule-stabilizing activity, a feature that baccatin III and, by extension, this compound, lacks in the same configuration[1].

Therefore, tubulin polymerization assays involving this compound should be designed to detect and quantify the inhibition of microtubule formation.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data for this compound in tubulin polymerization assays in the public domain. However, for the parent compound, baccatin III, the following data has been reported:

CompoundAssayParameterValueReference
Baccatin IIICytotoxicity against various cancer cell linesED508 to 50 µM[1]
Baccatin IIITubulin PolymerizationEffectInhibition[1]
Baccatin IIICompetitive Binding AssayBinding SiteColchicine Site[1]

Researchers are encouraged to use the following protocols to generate specific quantitative data, such as IC50 values, for this compound.

Experimental Protocols

Two primary methods are provided for monitoring tubulin polymerization: an absorbance-based assay and a fluorescence-based assay.

Protocol 1: Absorbance-Based Tubulin Polymerization Assay

This method measures the increase in light scattering at 340 nm as tubulin monomers polymerize into microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • This compound

  • Positive Control (e.g., Nocodazole or Colchicine)

  • Negative Control (e.g., DMSO)

  • Microplate spectrophotometer with temperature control

  • 96-well, clear, flat-bottom plates

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold General Tubulin Buffer. Keep on ice.

    • Prepare a 100 mM stock solution of GTP in distilled water.

    • Prepare a stock solution of this compound in DMSO. Further dilute in General Tubulin Buffer to desired concentrations (e.g., 10x final concentration).

    • Prepare stock solutions of positive and negative controls.

  • Assay Setup:

    • Pre-warm the microplate spectrophotometer to 37°C.

    • On ice, prepare the tubulin polymerization reaction mixture. For a 100 µL final volume per well:

      • 78 µL General Tubulin Buffer with 10% glycerol

      • 10 µL of 10x test compound (this compound, controls, or buffer)

      • 1 µL of 100 mM GTP

      • 11 µL of 10 mg/mL tubulin solution

    • Pipette the reaction mixtures into the wells of a pre-warmed 96-well plate.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer.

    • Measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Data Analysis:

    • Plot absorbance (OD340) versus time for each condition.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • Calculate the percent inhibition of polymerization relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

Protocol 2: Fluorescence-Based Tubulin Polymerization Assay

This assay uses a fluorescent reporter that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence signal.

Materials:

  • Tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Assay Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Fluorescent Reporter (e.g., DAPI, which exhibits enhanced fluorescence upon binding to microtubules)[2]

  • This compound

  • Positive Control (e.g., Nocodazole)

  • Negative Control (e.g., DMSO)

  • Fluorescence microplate reader with temperature control

  • 96-well, black, flat-bottom plates

Procedure:

  • Preparation of Reagents:

    • Prepare tubulin, GTP, and test compounds as described in Protocol 1.

    • Prepare a stock solution of the fluorescent reporter (e.g., 1 mM DAPI in DMSO).

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • On ice, prepare the reaction mixture. For a 100 µL final volume per well:

      • Buffer and glycerol to volume

      • 10 µL of 10x test compound

      • 1 µL of 100 mM GTP

      • A working concentration of the fluorescent reporter (e.g., 10 µM DAPI)

      • Tubulin to a final concentration of 2-3 mg/mL

  • Data Acquisition:

    • Pipette the reaction mixtures into the wells of a pre-warmed 96-well black plate.

    • Place the plate in the reader and measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60 minutes at 37°C.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Analyze the data as described in Protocol 1 to determine the rate of polymerization, percent inhibition, and IC50 value.

Visualizations

experimental_workflow start Start: Prepare Reagents reagents Prepare Tubulin, GTP, Test Compounds, Buffers on Ice start->reagents end_node End: Data Analysis (IC50) mix Prepare Reaction Mixtures in Plate on Ice reagents->mix plate_prep Pre-warm 96-well Plate and Plate Reader to 37°C read Incubate at 37°C in Plate Reader and Measure Signal Over Time plate_prep->read mix->read plot Plot Signal vs. Time read->plot inhibition Calculate % Inhibition plot->inhibition inhibition->end_node

Caption: Workflow for Tubulin Polymerization Assay.

tubulin_dynamics dimers αβ-Tubulin Dimers + GTP polymerization Polymerization dimers->polymerization Normal Assembly microtubules Microtubules polymerization->microtubules depolymerization Depolymerization microtubules->depolymerization Normal Disassembly depolymerization->dimers baccatin Baccatin III Core (e.g., this compound) baccatin->polymerization  Inhibits paclitaxel Paclitaxel paclitaxel->depolymerization  Inhibits

Caption: Modulation of Tubulin Dynamics.

References

Application Notes and Protocols for Enhancing Solubility and Delivery of 13-O-Cinnamoylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of formulation techniques to address the poor aqueous solubility of 13-O-Cinnamoylbaccatin III, a promising taxane analogue. The following sections detail protocols for the preparation and characterization of advanced drug delivery systems, including nanoparticle-based formulations, solid dispersions, and lipid-based formulations, designed to improve its therapeutic efficacy.

Introduction to this compound and its Formulation Challenges

This compound is a derivative of baccatin III and a key intermediate in the semi-synthesis of paclitaxel and docetaxel, two widely used anticancer agents. While it exhibits significant cytotoxic activity, its clinical development is hampered by extremely low water solubility, which limits its bioavailability and therapeutic application. Overcoming this challenge is critical to unlocking its full therapeutic potential. This document outlines three state-of-the-art formulation strategies to enhance the solubility and delivery of this hydrophobic compound.

Formulation Strategy 1: Nanoparticle-Based Drug Delivery Systems

Nanoparticles offer a versatile platform for delivering poorly soluble drugs like this compound. By encapsulating the drug within a polymeric or lipidic matrix, nanoparticles can increase its surface area, improve its dissolution rate, and facilitate cellular uptake.

Preparation of Polymeric Nanoparticles using Emulsification-Solvent Evaporation

This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Experimental Protocol:

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of a suitable organic solvent mixture (e.g., dichloromethane and acetone, 4:1 v/v).

  • Aqueous Phase Preparation: Prepare a 1% w/v aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase dropwise to 20 mL of the aqueous phase under high-speed homogenization (e.g., 15,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 4-6 hours under magnetic stirring to allow for the complete evaporation of the organic solvent and the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 g for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove any residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles.

Workflow for Nanoparticle Preparation:

nanoparticle_workflow cluster_prep Nanoparticle Preparation drug This compound homogenizer High-Speed Homogenization drug->homogenizer plga PLGA Polymer plga->homogenizer solvent Organic Solvent solvent->homogenizer pva PVA Solution pva->homogenizer evaporation Solvent Evaporation homogenizer->evaporation centrifugation Centrifugation & Washing evaporation->centrifugation lyophilization Lyophilization centrifugation->lyophilization nanoparticles Drug-Loaded Nanoparticles lyophilization->nanoparticles

Fig. 1: Workflow for polymeric nanoparticle preparation.
Characterization of Nanoparticles

Table 1: Representative Physicochemical Characteristics of this compound-Loaded PLGA Nanoparticles

ParameterMethodRepresentative Value
Particle Size (z-average) Dynamic Light Scattering (DLS)150 - 250 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-15 to -30 mV
Drug Loading (%) HPLC5 - 10%
Encapsulation Efficiency (%) HPLC70 - 90%

Note: These values are illustrative and may vary depending on the specific formulation parameters.

Experimental Protocols for Characterization:

  • Particle Size and PDI Analysis (DLS):

    • Resuspend the lyophilized nanoparticles in deionized water to a concentration of 0.1 mg/mL.

    • Sonicate the suspension for 1 minute to ensure proper dispersion.

    • Analyze the sample using a DLS instrument at a scattering angle of 90° and a temperature of 25°C.

    • Perform measurements in triplicate.

  • Zeta Potential Measurement:

    • Dilute the nanoparticle suspension (0.1 mg/mL) in 10 mM NaCl solution.

    • Measure the electrophoretic mobility using a laser Doppler velocimeter.

    • Calculate the zeta potential using the Helmholtz-Smoluchowski equation.

  • Drug Loading and Encapsulation Efficiency (HPLC):

    • Drug Loading (%):

      • Accurately weigh a known amount of lyophilized nanoparticles (e.g., 5 mg).

      • Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile) to extract the encapsulated drug.

      • Filter the solution through a 0.22 µm syringe filter.

      • Quantify the amount of this compound using a validated HPLC method.

      • Calculate using the formula: (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100.

    • Encapsulation Efficiency (%):

      • Analyze the supernatant collected during the washing step for the amount of unencapsulated drug using HPLC.

      • Calculate using the formula: ((Total initial drug - Unencapsulated drug) / Total initial drug) x 100.

Formulation Strategy 2: Solid Dispersions

Solid dispersions enhance the solubility of poorly water-soluble drugs by dispersing them in a hydrophilic carrier matrix at a molecular level, resulting in an amorphous state of the drug.

Preparation of Solid Dispersions by Solvent Evaporation

This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (PVP K30).

Experimental Protocol:

  • Solution Preparation: Dissolve 100 mg of this compound and 400 mg of PVP K30 (1:4 drug-to-carrier ratio) in a suitable volatile solvent (e.g., methanol).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the flask wall.

  • Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.

Workflow for Solid Dispersion Preparation:

solid_dispersion_workflow cluster_sd Solid Dispersion Preparation drug This compound dissolution Dissolution drug->dissolution carrier PVP K30 carrier->dissolution solvent Methanol solvent->dissolution evaporation Solvent Evaporation (Rotary Evaporator) dissolution->evaporation drying Vacuum Drying evaporation->drying milling Milling & Sieving drying->milling solid_dispersion Solid Dispersion Powder milling->solid_dispersion

Fig. 2: Workflow for solid dispersion preparation.
Characterization of Solid Dispersions

Table 2: Characterization of this compound Solid Dispersion (1:4 ratio with PVP K30)

ParameterMethodObservation
Physical State Powder X-ray Diffraction (PXRD)Absence of crystalline peaks, indicating amorphous state
Drug-Carrier Interaction Fourier-Transform Infrared (FTIR) SpectroscopyPotential for hydrogen bonding between drug and carrier
Thermal Behavior Differential Scanning Calorimetry (DSC)Single glass transition temperature (Tg), confirming miscibility
Solubility Enhancement Saturation Solubility StudySignificant increase in aqueous solubility compared to pure drug

Experimental Protocols for Characterization:

  • Powder X-ray Diffraction (PXRD):

    • Pack the solid dispersion powder into a sample holder.

    • Scan the sample over a 2θ range of 5° to 50° using a diffractometer with Cu Kα radiation.

    • Compare the diffractogram with that of the pure drug and carrier to confirm the absence of crystallinity.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the solid dispersion into an aluminum pan and seal it.

    • Heat the sample from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Observe for the absence of the drug's melting endotherm and the presence of a single glass transition temperature.

  • Saturation Solubility Study:

    • Add an excess amount of the solid dispersion to a known volume of phosphate-buffered saline (PBS, pH 7.4).

    • Shake the suspension in a water bath at 37°C for 24 hours to reach equilibrium.

    • Centrifuge the sample and filter the supernatant through a 0.45 µm filter.

    • Determine the concentration of this compound in the filtrate using a validated HPLC method.

Formulation Strategy 3: Lipid-Based Formulations

Lipid-based formulations, such as self-microemulsifying drug delivery systems (SMEDDS), can enhance the solubility and oral absorption of lipophilic drugs by presenting the drug in a solubilized state in the gastrointestinal tract.

Preparation of SMEDDS

Experimental Protocol:

  • Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Formulation: Prepare the SMEDDS pre-concentrate by mixing the selected oil (e.g., Capryol 90), surfactant (e.g., Cremophor EL), and co-surfactant (e.g., Transcutol P) in a specific ratio (e.g., 30:40:30 w/w).

  • Drug Incorporation: Add the required amount of this compound to the excipient mixture and stir until a clear solution is obtained. Gentle heating may be applied if necessary.

Characterization of SMEDDS

Table 3: Characterization of this compound SMEDDS

ParameterMethodRepresentative Value
Self-Emulsification Time Visual Observation< 1 minute
Droplet Size Dynamic Light Scattering (DLS)20 - 100 nm
Zeta Potential Laser Doppler Velocimetry-5 to +5 mV (near neutral)
Drug Content HPLC> 98% of theoretical

Experimental Protocols for Characterization:

  • Self-Emulsification Assessment:

    • Add 1 mL of the SMEDDS pre-concentrate to 250 mL of distilled water in a glass beaker with gentle agitation.

    • Visually observe the formation of a clear or slightly bluish-white microemulsion and record the time taken for emulsification.

  • Droplet Size and Zeta Potential:

    • Prepare the microemulsion as described above.

    • Analyze the droplet size and zeta potential using DLS and laser Doppler velocimetry, respectively.

In Vitro Drug Release and Cellular Uptake Studies

In Vitro Drug Release

Protocol for Dialysis Bag Method:

  • Disperse a known amount of the formulated this compound (nanoparticles, solid dispersion, or SMEDDS) in 1 mL of release medium (PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).

  • Place the dispersion in a dialysis bag (e.g., MWCO 12-14 kDa).

  • Immerse the dialysis bag in 50 mL of the release medium maintained at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw 1 mL of the release medium from the external chamber and replace it with an equal volume of fresh medium.

  • Analyze the withdrawn samples for the concentration of this compound using HPLC.

Signaling Pathway of Drug Release and Cellular Uptake:

drug_delivery_pathway cluster_delivery Drug Delivery and Cellular Fate formulation Formulated This compound release Drug Release (In Vitro/In Vivo) formulation->release absorption Cellular Uptake (Endocytosis) release->absorption intracellular Intracellular Trafficking absorption->intracellular target Target Site (e.g., Microtubules) intracellular->target effect Therapeutic Effect (Cytotoxicity) target->effect

Fig. 3: Conceptual pathway of formulated drug delivery.
Cellular Uptake Study

Protocol using a Cancer Cell Line (e.g., MCF-7):

  • Cell Seeding: Seed MCF-7 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with the formulated this compound (e.g., nanoparticles) at a specific concentration for different time points (e.g., 1, 2, 4 hours).

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove any non-internalized formulation.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Drug Extraction: Extract the drug from the cell lysate using an appropriate organic solvent.

  • Quantification: Quantify the amount of internalized this compound using a sensitive analytical method like LC-MS/MS.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reliable HPLC method is crucial for the quantification of this compound in various samples.

Table 4: HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v), isocratic
Flow Rate 1.0 mL/min
Detection Wavelength UV at 230 nm
Injection Volume 20 µL
Column Temperature 30°C

Protocol for HPLC Analysis:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Prepare the samples (from drug loading, release studies, etc.) by dissolving or diluting them in the mobile phase and filtering through a 0.22 µm syringe filter.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas with the calibration curve.

Conclusion

The formulation strategies outlined in these application notes provide a robust framework for addressing the solubility and delivery challenges of this compound. By employing nanoparticle-based systems, solid dispersions, or lipid-based formulations, researchers can significantly enhance the dissolution rate and bioavailability of this potent anticancer agent, thereby paving the way for its further preclinical and clinical development. The detailed protocols and characterization methods provided herein serve as a valuable resource for scientists and professionals in the field of drug development.

In vivo experimental design for testing 13-O-Cinnamoylbaccatin III in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for In Vivo Testing of 13-O-Cinnamoylbaccatin III

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo evaluation of this compound, a taxane derivative with potential anticancer and anti-inflammatory properties.[1] The protocols detailed below are designed to assess the compound's efficacy, pharmacokinetic profile, and acute toxicity in established animal models.

Part 1: Preclinical Anticancer Efficacy in Xenograft Models

Application Note:

Taxanes are a well-established class of anticancer drugs that function by stabilizing microtubules, leading to mitotic arrest and apoptosis in cancer cells. This compound, as a taxane, is a promising candidate for anticancer therapy.[1] The human tumor xenograft model in immunodeficient mice is a standard and crucial tool for the preclinical evaluation of novel anticancer agents, allowing for the assessment of a compound's ability to inhibit tumor growth in a living organism.[2][3][4]

Experimental Protocol: Human Tumor Xenograft Model

Objective: To evaluate the in vivo anticancer efficacy of this compound on the growth of human cancer cell line-derived tumors in immunodeficient mice.

Materials:

  • Animals: 6-8 week old female athymic nude mice (nu/nu) or SCID mice.

  • Cell Line: A relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Test Compound: this compound.

  • Vehicle Control: A suitable vehicle for the test compound (e.g., a mixture of Cremophor EL and ethanol, diluted in saline).[5]

  • Positive Control: A standard-of-care chemotherapeutic agent (e.g., Paclitaxel or Docetaxel).

  • Reagents: Matrigel, sterile PBS, cell culture media, and supplements.

  • Equipment: Calipers, animal balances, sterile syringes and needles, cell culture incubator, laminar flow hood.

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 100-150 mm³). Monitor tumor volume twice weekly using calipers and the formula: Tumor Volume = (Length x Width²) / 2.

  • Animal Grouping and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive Control (e.g., Paclitaxel)

  • Drug Administration: Administer the test compound, vehicle, or positive control via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 14 days).

  • Data Collection:

    • Measure tumor volume and body weight twice weekly.

    • Observe the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint: At the end of the study (e.g., day 21), euthanize the mice, and excise and weigh the tumors.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1500 ± 1500+5 ± 2
This compound10800 ± 9046.7-2 ± 1.5
This compound20450 ± 6070.0-5 ± 2.1
Positive Control (Paclitaxel)10400 ± 5573.3-6 ± 2.5

Visualization:

anticancer_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cell_Harvest Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Tumor_Inoculation Subcutaneous Tumor Inoculation Cell_Harvest->Tumor_Inoculation Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Inoculation->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Endpoint: Tumor Excision & Weight Data_Collection->Endpoint Efficacy_Evaluation Efficacy Evaluation Endpoint->Efficacy_Evaluation

Caption: Workflow for anticancer efficacy testing in a xenograft model.

Part 2: Evaluation of Anti-inflammatory Activity

Application Note:

The cinnamoyl moiety present in this compound is associated with anti-inflammatory properties in other natural compounds.[6][7] The carrageenan-induced paw edema model is a classic and reliable method for screening the acute anti-inflammatory activity of novel compounds.[8][9][10][11] This model involves the induction of a localized inflammation that can be quantified by measuring the increase in paw volume.

Experimental Protocol: Carrageenan-Induced Paw Edema

Objective: To assess the in vivo anti-inflammatory effect of this compound in a carrageenan-induced paw edema model in rats.

Materials:

  • Animals: Male Wistar rats (150-200g).

  • Inducing Agent: Carrageenan solution (1% w/v in sterile saline).

  • Test Compound: this compound.

  • Vehicle Control: Appropriate vehicle for the test compound.

  • Positive Control: Indomethacin (10 mg/kg).

  • Equipment: Plethysmometer or digital calipers, syringes, and needles.

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week.

  • Animal Grouping: Divide the rats into four groups (n=6 per group):

    • Group 1: Vehicle Control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive Control (Indomethacin)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h ± SEMInhibition of Edema (%) at 3h
Vehicle Control-0.85 ± 0.050
This compound250.55 ± 0.0435.3
This compound500.38 ± 0.0355.3
Positive Control (Indomethacin)100.30 ± 0.0264.7

Visualization:

anti_inflammatory_pathway Carrageenan Carrageenan Cell_Membrane_Damage Cell_Membrane_Damage Carrageenan->Cell_Membrane_Damage Phospholipase_A2 Phospholipase_A2 Cell_Membrane_Damage->Phospholipase_A2 Arachidonic_Acid Arachidonic_Acid Phospholipase_A2->Arachidonic_Acid COX2_LOX COX-2 / LOX Arachidonic_Acid->COX2_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX2_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation (Edema, Pain) Prostaglandins_Leukotrienes->Inflammation Test_Compound This compound Test_Compound->COX2_LOX Inhibition

Caption: Putative anti-inflammatory signaling pathway.

Part 3: Pharmacokinetic Study

Application Note:

Understanding the pharmacokinetic profile of this compound is essential for optimizing dosing regimens and predicting its behavior in humans. This protocol outlines a basic pharmacokinetic study in mice to determine key parameters such as clearance, volume of distribution, and half-life.[5][12][13]

Experimental Protocol: Pharmacokinetic Analysis in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice following a single intravenous administration.

Materials:

  • Animals: Male CD-1 mice (20-25g).

  • Test Compound: this compound.

  • Equipment: Syringes, needles, microcentrifuge tubes, equipment for blood collection, LC-MS/MS system.

Procedure:

  • Animal Grouping and Dosing: Administer a single intravenous dose of this compound (e.g., 10 mg/kg) to a group of mice.

  • Blood Sampling: Collect blood samples (approximately 50 µL) via the tail vein or retro-orbital sinus at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Use a sparse sampling design with 3 mice per time point.

  • Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation:

Pharmacokinetic ParameterUnitValue ± SD
Cmaxng/mL2500 ± 350
Tmaxh0.08
AUC(0-t)ngh/mL4500 ± 500
AUC(0-inf)ngh/mL4800 ± 550
t1/2h3.5 ± 0.5
CLL/h/kg2.1 ± 0.3
VdL/kg10.2 ± 1.5

Part 4: Acute Toxicity Study

Application Note:

An acute toxicity study is necessary to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[14][15][16] This information is critical for designing subsequent efficacy and chronic toxicity studies.

Experimental Protocol: Acute Toxicity Assessment

Objective: To determine the acute toxicity and MTD of this compound in mice following a single dose administration.

Materials:

  • Animals: Male and female CD-1 mice (6-8 weeks old).

  • Test Compound: this compound.

  • Vehicle Control: Appropriate vehicle.

Procedure:

  • Dose Range Finding: Start with a dose-escalation study in a small number of animals to identify a range of doses that cause no, some, and severe toxicity.

  • Main Study:

    • Divide mice into groups (n=5 per sex per group).

    • Administer single doses of this compound at several dose levels.

    • Include a vehicle control group.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect organs from animals in the highest dose group and the control group for histopathological examination.

Data Presentation:

Dose (mg/kg)Mortality (M/F)Clinical Signs of ToxicityMean Body Weight Change (%) at Day 14 ± SEM
0 (Vehicle)0/0None+8 ± 2
500/0None+7 ± 1.5
1000/0Mild lethargy on day 1+5 ± 2
2001/1Lethargy, ruffled fur, ataxia-10 ± 3
4005/5Severe lethargy, ataxia, tremors-

Visualization:

toxicity_workflow Dose_Range_Finding Dose Range Finding Study Main_Toxicity_Study Main Acute Toxicity Study Dose_Range_Finding->Main_Toxicity_Study Dosing Single Dose Administration Main_Toxicity_Study->Dosing Observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) Dosing->Observation Necropsy Gross Necropsy & Histopathology Observation->Necropsy MTD_Determination MTD Determination Necropsy->MTD_Determination

Caption: Workflow for an acute toxicity study.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing 13-O-Cinnamoylbaccatin III Yield from Taxus Needles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and yield enhancement of 13-O-Cinnamoylbaccatin III and related taxoids from Taxus needles.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experimental workflow, providing potential causes and actionable solutions.

Issue 1: Low or No Detectable Yield of this compound in Extract

Potential Cause Troubleshooting Step
Inefficient Extraction - Solvent Selection: Ensure the use of an appropriate solvent system. Methanol or ethanol are commonly used for initial extraction. Partitioning with a less polar solvent like dichloromethane can help isolate taxanes.[1][2] - Extraction Method: Consider optimizing the extraction technique. While solvent extraction is common, methods like Supercritical Fluid Extraction (SFE) with CO2 and a co-solvent (e.g., ethanol) can offer higher selectivity.[3] Ultrasound-Assisted Extraction (UAE) can also improve efficiency.[4] - Plant Material: The concentration of taxoids can vary between Taxus species and even based on the age and condition of the needles.
Degradation of Target Compound - Temperature: Avoid high temperatures during extraction and processing, as taxanes can be heat-labile. - pH: Maintain a neutral pH during extraction, as acidic or basic conditions can lead to degradation.
Analytical Method Sensitivity - Method Validation: Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method (e.g., HPLC, UPLC-MS).[2][5] - Standard Purity: Ensure the purity of your this compound standard for accurate quantification.

Issue 2: Inconsistent Yields Between Batches

Potential Cause Troubleshooting Step
Variability in Plant Material - Source and Harvest Time: Document the source and harvest time of the Taxus needles, as taxane content can fluctuate with season and location. - Drying and Storage: Standardize the drying and storage conditions of the needles to prevent degradation of taxoids.
Inconsistent Extraction Protocol - Standard Operating Procedure (SOP): Develop and strictly adhere to an SOP for extraction, including solvent ratios, extraction time, and temperature.
Instrumental Drift - Calibration: Regularly calibrate your analytical instruments and run quality control samples with each batch.

Issue 3: Low Yield in Cell Culture Production Systems

Potential Cause Troubleshooting Step
Suboptimal Culture Conditions - Media Composition: Optimize the growth and production media. A two-stage culture system, with separate media for growth and production, can be effective.[6] - Elicitation: Introduce elicitors to stimulate the secondary metabolic pathway. Methyl jasmonate is a commonly used and effective elicitor.[6]
Precursor Limitation - Precursor Feeding: Supplement the culture medium with biosynthetic precursors. For example, feeding mevalonate and N-benzoylglycine has been shown to increase paclitaxel and baccatin III yields.[6]
Competing Metabolic Pathways - Metabolic Engineering: If using a genetically modified cell line, consider strategies to down-regulate competing pathways. For instance, CRISPR-guided knockdown of Phenylalanine Ammonia-Lyase (PAL), the first step in the phenylpropanoid pathway, has been shown to significantly increase paclitaxel accumulation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods to improve the yield of taxoids from Taxus needles?

A1: Several strategies can be employed to enhance taxoid yields:

  • Elicitation: Applying elicitors like methyl jasmonate, salicylic acid, or fungal extracts to Taxus cell cultures can significantly stimulate the production of secondary metabolites, including this compound.[8][9][10]

  • Precursor Feeding: Supplying the biosynthetic pathway with key precursors can increase the production of the final product.

  • Metabolic Engineering: Modifying the genetic makeup of Taxus cells or using a heterologous host (like yeast or Nicotiana benthamiana) to express key enzymes in the taxoid biosynthetic pathway can lead to higher yields.[11][12][13][14] This can also involve down-regulating competing metabolic pathways.[7]

  • Optimized Extraction: Utilizing advanced extraction techniques such as Supercritical Fluid Extraction (SFE) can improve the efficiency and selectivity of taxoid extraction from needles.[3]

Q2: How can I minimize the production of unwanted byproducts during heterologous expression of taxoid biosynthetic pathways?

A2: The formation of byproducts, such as 5(12)-oxa-3(11)-cyclotaxane (OCT) during the initial oxidation step of taxadiene, is a common challenge.[15] Strategies to mitigate this include:

  • Fine-tuning Enzyme Expression: Optimizing the expression levels of key enzymes, such as taxadiene-5α-hydroxylase (T5αH), can favor the production of the desired on-pathway intermediate.[15]

  • Discovery of Novel Pathway Components: Recent research has identified a nuclear transport factor 2 (NTF2)-like protein that promotes the formation of the desired product during the first oxidation step, significantly reducing byproduct formation.[15] Incorporating such newly discovered genes into your expression system could be beneficial.

Q3: What is a reliable method for the extraction and purification of this compound?

A3: A common and effective laboratory-scale procedure involves:

  • Extraction: Homogenize fresh or dried Taxus needles with a methanol-water or ethanol-water mixture.[1]

  • Purification:

    • Treat the extract with activated carbon to remove pigments and other impurities.[1]

    • Perform a liquid-liquid partition, for example, between water and dichloromethane, to separate the more lipophilic taxanes.[2]

    • Utilize chromatographic techniques for further purification. This can include normal-phase chromatography on silica gel or reverse-phase chromatography.[1] Preparative HPLC can be used for final purification to high purity.[2]

Q4: Can endophytic fungi isolated from Taxus trees be a source of this compound?

A4: Yes, some endophytic fungi isolated from Taxus species have been found to produce taxol and related taxoids, including 10-deacetylbaccatin III (a precursor to baccatin III).[16][17] Screening endophytic fungi from your Taxus source could reveal a microbial production platform. Fungal elicitors derived from these endophytes can also be used to stimulate taxoid production in Taxus cell cultures.[10]

Quantitative Data on Yield Improvement

The following tables summarize quantitative data from various studies on the enhancement of taxoid production.

Table 1: Effect of Elicitors and Precursors on Paclitaxel and Baccatin III Production in Taxus media Suspension Culture.[6]

TreatmentPaclitaxel Yield (mg/L)Baccatin III Yield (mg/L)Fold Increase (Paclitaxel)Fold Increase (Baccatin III)
Control~0.3~0.85--
Methyl Jasmonate2.092.567.03.0
Methyl Jasmonate + Mevalonate + N-benzoylglycine21.12 (in bioreactor)56.03 (in bioreactor)8.3 (in flask)4.0 (in flask)

Table 2: Impact of Metabolic Engineering on Paclitaxel Biosynthesis.[7]

Genetic Modification/TreatmentEffect on Paclitaxel Accumulation
Knockdown of PAL via CRISPR-guided DNA methylation25-fold increase
Chemical inhibitors of C4H and 4CL + phenylalanine feeding3.5-fold increase

Experimental Protocols

Protocol 1: General Extraction and Partial Purification of Taxoids from Taxus Needles

  • Homogenization: Blend 25g of fresh Taxus needles with 130 mL of a 70:30 (v/v) ethanol-water solution.

  • Decolorization: Add 2.5g of activated charcoal to the homogenate and stir for 30 minutes.

  • Filtration: Filter the mixture to remove solid plant material and charcoal.

  • Solvent Partitioning: Extract the aqueous ethanol filtrate three times with an equal volume of ethyl acetate.

  • Concentration: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain a crude taxane extract.

  • Further Purification: The crude extract can be further purified by silica gel column chromatography using a hexane-ethyl acetate gradient.[1]

Protocol 2: Elicitation of Taxus Cell Suspension Cultures

  • Culture Initiation: Establish a stable Taxus cell suspension culture in a suitable growth medium.

  • Growth Phase: Grow the cells until they reach the late exponential or early stationary phase.

  • Elicitor Preparation: Prepare a stock solution of methyl jasmonate in ethanol.

  • Elicitation: Add the methyl jasmonate stock solution to the cell culture to a final concentration of 100-200 µM.

  • Incubation: Continue to incubate the culture for a specified period (e.g., 8-15 days), monitoring taxoid production over time.

  • Extraction and Analysis: Harvest the cells and the medium separately, and extract the taxoids for quantification by HPLC.

Visualizations

Experimental_Workflow_for_Taxoid_Extraction cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Taxus Needles homogenize Homogenization (Ethanol/Water) start->homogenize charcoal Charcoal Treatment homogenize->charcoal filter Filtration charcoal->filter partition Solvent Partitioning (Ethyl Acetate) filter->partition Aqueous Extract evaporate Evaporation partition->evaporate crude_extract Crude Taxane Extract evaporate->crude_extract chromatography Column Chromatography crude_extract->chromatography hplc HPLC/UPLC-MS Analysis chromatography->hplc Purified Fractions quant Quantification of This compound hplc->quant

Caption: Workflow for taxoid extraction and purification.

Taxoid_Biosynthesis_and_Yield_Enhancement cluster_pathway Core Biosynthetic Pathway cluster_enhancement Yield Enhancement Strategies GGPP GGPP Taxadiene Taxadiene GGPP->Taxadiene Taxadiene Synthase Baccatin_III Baccatin III Taxadiene->Baccatin_III Multiple Enzymatic Steps Target This compound Baccatin_III->Target Acyltransferase Elicitation Elicitation (e.g., Methyl Jasmonate) Elicitation->Baccatin_III Upregulates Enzymes Precursor_Feeding Precursor Feeding Precursor_Feeding->GGPP Increases Substrate Pool Metabolic_Engineering Metabolic Engineering (e.g., CRISPR) Metabolic_Engineering->Taxadiene Redirects Flux

Caption: Strategies to enhance taxoid biosynthesis.

References

Technical Support Center: HPLC Analysis of 13-O-Cinnamoylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 13-O-Cinnamoylbaccatin III. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A typical starting point for the analysis of this compound involves a reversed-phase HPLC method. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.[1][2][3] Detection is usually carried out using a UV detector at a wavelength of approximately 227-235 nm, where taxanes exhibit strong absorbance.[4]

Q2: My peak for this compound is showing significant tailing. What are the possible causes and solutions?

Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or an inappropriate mobile phase pH. To address this, consider the following:

  • Mobile Phase pH: If your mobile phase is not acidic, residual silanol groups on the silica-based C18 column can interact with the analyte. Adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase can help to protonate the silanols and reduce tailing.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Try flushing the column with a strong solvent, like 100% acetonitrile or methanol, to remove these contaminants.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

  • Column Degradation: Over time, the performance of an HPLC column can degrade. If other troubleshooting steps fail, it may be time to replace the column.

Q3: I am observing ghost peaks in my chromatogram. What could be the source?

Ghost peaks are peaks that appear in a chromatogram at unexpected retention times and are not related to the injected sample. Common sources include:

  • Contaminated Mobile Phase: Ensure that you are using high-purity HPLC-grade solvents and that your mobile phase reservoirs are clean.

  • Carryover from Previous Injections: If you are running samples with high concentrations of this compound or other compounds, there may be carryover from the injector. Implement a needle wash step with a strong solvent between injections.

  • Degradation of the Sample in the Autosampler: this compound, like other taxanes, can be susceptible to degradation, especially if the sample is left in the autosampler for an extended period at room temperature.[1][2] Consider using a cooled autosampler or preparing fresh samples before analysis.

Q4: My retention times are shifting between injections. What should I investigate?

Retention time instability can be caused by a variety of factors:

  • Inconsistent Mobile Phase Composition: If you are preparing your mobile phase manually, ensure that the proportions of the solvents are accurate for each batch. If you are using a gradient pump, ensure that the pump is functioning correctly and that the solvent mixing is consistent.

  • Column Equilibration: Ensure that the column is properly equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to equilibrate with at least 10 column volumes.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

  • Pump Issues: Leaks or malfunctioning check valves in the pump can lead to inconsistent flow rates and, consequently, shifting retention times.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their potential causes, and recommended solutions for the HPLC analysis of this compound.

Table 1: Common Chromatographic Problems and Solutions
ProblemPotential CauseRecommended Solution
No Peak or Very Small Peak - Injection issue (e.g., air bubble in syringe, clogged injector) - Detector issue (e.g., lamp off, incorrect wavelength) - Sample degradation- Manually inspect the injection process. - Verify detector settings and lamp status. - Prepare a fresh sample and standard.
Peak Fronting - Sample solvent stronger than the mobile phase - Column overload- Dissolve the sample in the initial mobile phase. - Dilute the sample.
Split Peaks - Clogged frit at the column inlet - Column void or channeling- Replace the column inlet frit. - If the problem persists, the column may need to be replaced.
Broad Peaks - Large dead volume in the system - Column contamination or aging - Inappropriate mobile phase- Check all fittings and connections for proper installation. - Flush the column with a strong solvent or replace it. - Optimize the mobile phase composition (e.g., organic solvent percentage).
Baseline Noise or Drift - Air bubbles in the pump or detector - Contaminated mobile phase or column - Detector lamp aging- Degas the mobile phase and purge the pump and detector. - Use fresh, HPLC-grade solvents and flush the system. - Replace the detector lamp if necessary.
High Backpressure - Blockage in the system (e.g., tubing, frit, column) - Precipitated buffer in the mobile phase- Systematically disconnect components to isolate the blockage. - Ensure buffer components are fully dissolved and filter the mobile phase.
Low Backpressure - Leak in the system - Pump malfunction- Inspect all fittings for leaks. - Check pump seals and check valves.

Experimental Protocols

Typical HPLC Method for this compound Analysis

This protocol is a representative method for the analysis of this compound and related taxanes. Optimization may be required for specific applications.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B (linear gradient)

    • 25-30 min: 70% B

    • 30-32 min: 70-30% B (linear gradient)

    • 32-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 227 nm[5]

  • Injection Volume: 10 µL

  • Sample Preparation: Samples extracted from plant material should be dissolved in methanol or the initial mobile phase and filtered through a 0.45 µm syringe filter before injection to remove particulate matter and prevent matrix effects.[6][7][8]

Forced Degradation Study Protocol

To identify potential degradation products and ensure the stability-indicating nature of the HPLC method, forced degradation studies can be performed.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 30 minutes. Taxanes are generally more susceptible to base-catalyzed hydrolysis.[2]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After the specified time, neutralize the acid and base-treated samples and dilute all samples to an appropriate concentration before HPLC analysis.

Visualizations

Troubleshooting_Workflow start Problem Observed in Chromatogram pressure Check System Pressure start->pressure baseline Examine Baseline start->baseline peak_shape Analyze Peak Shape start->peak_shape retention_time Verify Retention Time Stability start->retention_time high_pressure High Pressure? pressure->high_pressure Abnormal low_pressure Low Pressure? pressure->low_pressure Abnormal noisy_baseline Noisy/Drifting? baseline->noisy_baseline Issue peak_tailing Tailing/Fronting? peak_shape->peak_tailing Issue rt_shift Shifting RT? retention_time->rt_shift Issue check_blockage Check for Blockages high_pressure->check_blockage Yes check_leaks Check for Leaks low_pressure->check_leaks Yes degas_mobile_phase Degas Mobile Phase, Check Detector noisy_baseline->degas_mobile_phase Yes optimize_mobile_phase Optimize Mobile Phase, Check Column peak_tailing->optimize_mobile_phase Yes check_pump_temp Check Pump, Temp, Equilibration rt_shift->check_pump_temp Yes

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow sample_prep Sample Preparation (Extraction, Filtration) hplc_analysis HPLC Analysis (Gradient Elution) sample_prep->hplc_analysis data_acquisition Data Acquisition (UV Detection at 227 nm) hplc_analysis->data_acquisition data_processing Data Processing (Integration, Quantification) data_acquisition->data_processing results Results (Concentration, Purity) data_processing->results

Caption: A typical experimental workflow for HPLC analysis.

References

Optimization of reaction conditions for the acylation of baccatin III to 13-O-Cinnamoylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for the acylation of baccatin III to 13-O-cinnamoylbaccatin III.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low to No Conversion of Baccatin III

  • Question: We are observing very low or no conversion of our baccatin III starting material to the desired this compound product. What are the potential causes and solutions?

  • Answer: Low or no conversion in the acylation of baccatin III can stem from several factors. Here's a systematic troubleshooting approach:

    • Inadequate Activation of Cinnamoyl Chloride: Cinnamoyl chloride is highly reactive but also susceptible to hydrolysis.

      • Recommendation: Use freshly opened or distilled cinnamoyl chloride. Ensure all glassware is rigorously dried (oven- or flame-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

    • Steric Hindrance at the C13-Hydroxyl Group: The C13-hydroxyl group of baccatin III is sterically hindered, making it less reactive than the C7-hydroxyl group.

      • Recommendation: To achieve selective acylation at the C13 position, it is crucial to first protect the more reactive C7-hydroxyl group. The use of a triethylsilyl (TES) protecting group is a common strategy.

    • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base are critical.

      • Recommendation: The reaction is often performed at low temperatures (e.g., -20 °C to 0 °C) to control reactivity and minimize side reactions. The reaction time should be optimized; monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable base, such as pyridine or 4-dimethylaminopyridine (DMAP), is typically required to scavenge the HCl generated during the reaction.

Issue 2: Formation of Multiple Products and Low Selectivity

  • Question: Our reaction is producing a mixture of products, including what appears to be acylation at positions other than C13. How can we improve the selectivity for this compound?

  • Answer: The formation of multiple products is a common challenge due to the presence of several hydroxyl groups on the baccatin III core.

    • Incomplete Protection of the C7-Hydroxyl Group: If the C7-hydroxyl group is not fully protected, cinnamoylation can occur at both the C7 and C13 positions.

      • Recommendation: Ensure the C7-protection step with a reagent like triethylsilyl chloride (TES-Cl) goes to completion. Monitor this step by TLC before proceeding with the acylation.

    • Reactivity of Other Hydroxyl Groups: Under forcing conditions, other hydroxyl groups might react.

      • Recommendation: Employ milder reaction conditions. Use a stoichiometric amount of cinnamoyl chloride and a suitable base. Over-acylation can be minimized by careful control of temperature and reaction time.

Issue 3: Difficult Purification of the Final Product

  • Question: We are struggling to isolate pure this compound from the reaction mixture. What purification strategies are recommended?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and reagents.

    • Co-elution of Similar Compounds: The polarity of the desired product, starting material, and some side products can be very similar, leading to difficult separation by column chromatography.

      • Recommendation: Utilize a high-quality silica gel for column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can improve separation. Multiple chromatographic steps may be necessary.

    • Presence of Base: Residual base (e.g., pyridine, DMAP) can interfere with purification and subsequent steps.

      • Recommendation: Perform an aqueous workup to remove the majority of the base before column chromatography. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can effectively remove basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the selective synthesis of this compound?

A1: For selective acylation at the C13 position, it is highly recommended to start with a C7-protected baccatin III derivative. 7-O-Triethylsilyl (TES) baccatin III is a commonly used intermediate. The TES group is relatively stable under the acylation conditions but can be readily removed later.

Q2: What are the optimal reaction conditions for the acylation of 7-O-TES-baccatin III with cinnamoyl chloride?

A2: While optimization is often necessary for specific laboratory setups, a general starting point for the reaction conditions is provided in the table below.

ParameterRecommended Condition
Solvent Anhydrous Dichloromethane (DCM) or Pyridine
Base 4-Dimethylaminopyridine (DMAP) or Pyridine
Temperature 0 °C to room temperature
Reaction Time 2-12 hours (monitor by TLC)
Atmosphere Inert (Nitrogen or Argon)

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the product, and any potential side products. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding.

Q4: What are the expected side products in this reaction?

A4: Potential side products can include:

  • Unreacted 7-O-TES-baccatin III: If the reaction does not go to completion.

  • Di-acylated product: If any unprotected baccatin III is present, acylation at both C7 and C13 can occur.

  • Hydrolysis of cinnamoyl chloride: Forming cinnamic acid, which should be removed during the workup.

Q5: What spectroscopic data can be used to confirm the structure of this compound?

A5: The structure of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • ¹H NMR: Look for the characteristic signals of the cinnamoyl group, including the vinyl protons (typically in the range of 6.5-7.8 ppm) and the aromatic protons of the phenyl ring. The signal for the H13 proton of the baccatin core will also show a downfield shift upon acylation.

  • ¹³C NMR: The appearance of new signals corresponding to the carbonyl carbon and other carbons of the cinnamoyl group will be evident.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of this compound.

Experimental Protocols

Protocol 1: Protection of Baccatin III at the C7 Position with Triethylsilyl (TES) Chloride

  • Dissolve baccatin III in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilyl chloride (TES-Cl) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 7-O-TES-baccatin III.

Protocol 2: Acylation of 7-O-TES-Baccatin III with Cinnamoyl Chloride

  • Dissolve 7-O-TES-baccatin III and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of cinnamoyl chloride in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 2-12 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 7-O-TES-13-O-cinnamoylbaccatin III.

Protocol 3: Deprotection of the C7-TES Group

  • Dissolve the purified 7-O-TES-13-O-cinnamoylbaccatin III in a suitable solvent such as tetrahydrofuran (THF).

  • Add a solution of hydrofluoric acid-pyridine complex (HF-Py) or tetrabutylammonium fluoride (TBAF) at 0 °C.

  • Stir the reaction for the appropriate time (monitor by TLC) until the deprotection is complete.

  • Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by column chromatography.

Visualizations

experimental_workflow cluster_protection Step 1: C7-Hydroxyl Protection cluster_acylation Step 2: C13-Acylation cluster_deprotection Step 3: Deprotection baccatin_III Baccatin III tes_cl TES-Cl, Pyridine baccatin_III->tes_cl Protection tes_baccatin 7-O-TES-Baccatin III tes_cl->tes_baccatin cinnamoyl_chloride Cinnamoyl Chloride, DMAP, DCM tes_baccatin->cinnamoyl_chloride Acylation protected_product 7-O-TES-13-O-cinnamoylbaccatin III cinnamoyl_chloride->protected_product hf_py HF-Pyridine protected_product->hf_py Deprotection final_product This compound hf_py->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield or Selectivity Issue check_protection Is C7-OH fully protected? start->check_protection check_reagents Are reagents fresh and anhydrous? check_protection->check_reagents Yes incomplete_protection Incomplete Protection: - Re-run protection step - Purify 7-O-TES-Baccatin III check_protection->incomplete_protection No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes reagent_issue Reagent Degradation: - Use fresh/distilled reagents - Ensure inert atmosphere check_reagents->reagent_issue No suboptimal_conditions Suboptimal Conditions: - Adjust temperature - Optimize base and solvent check_conditions->suboptimal_conditions No success Improved Yield and Selectivity check_conditions->success Yes incomplete_protection->start reagent_issue->start suboptimal_conditions->start

Preventing degradation of 13-O-Cinnamoylbaccatin III during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of degradation of 13-O-Cinnamoylbaccatin III during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: this compound, a taxane derivative, is susceptible to degradation through several pathways, primarily hydrolysis and epimerization. Key factors that can induce degradation include exposure to non-optimal pH (both acidic and basic conditions), elevated temperatures, and light.[1][2][3][4]

Q2: What is the optimal pH range for maintaining the stability of this compound in solutions?

A2: While specific data for this compound is limited, studies on related taxanes like paclitaxel and baccatin III indicate that maximum stability is achieved in a slightly acidic environment, around pH 4.[1][2] Both strongly acidic and, particularly, neutral to basic conditions can catalyze hydrolytic degradation of the ester groups and the oxetane ring.[1][2][4]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures accelerate the rate of chemical degradation. For long-term storage, it is recommended to keep this compound, both in solid form and in solution, at refrigerated temperatures (2-8°C).[5][6] While some taxanes have shown short-term stability at higher temperatures, prolonged exposure should be avoided to minimize degradation.[7]

Q4: Is this compound sensitive to light?

A4: Taxanes, as a class of compounds, can be susceptible to photodegradation. It is advisable to protect this compound from light during extraction, processing, and storage to prevent the formation of degradation products.[8] This can be achieved by using amber-colored glassware or by wrapping containers in aluminum foil.

Q5: What are the best practices for long-term storage of this compound?

A5: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container at low temperatures (2-8°C or frozen) and protected from light. If storage in solution is necessary, use a non-aqueous solvent and maintain a slightly acidic pH, if compatible with the solvent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Purity During Extraction pH Shift: The pH of the extraction solvent may be too high or too low.Monitor and adjust the pH of the extraction buffer to be in the range of 4-5.
High Temperature: The extraction process is being conducted at an elevated temperature.Perform extraction at room temperature or below, if possible. Use cold solvents and keep samples on ice.
Prolonged Extraction Time: Extended exposure to solvents can lead to degradation.Optimize the extraction protocol to minimize the time the compound is in solution.
Degradation in Stored Solutions Inappropriate Solvent: The solvent may be aqueous or have a pH outside the optimal range.Store in a suitable non-aqueous solvent. If an aqueous solution is necessary, buffer it to a pH of approximately 4.
Exposure to Light: The storage container is not protecting the compound from light.Store solutions in amber vials or wrap the container with a light-blocking material.
Incorrect Storage Temperature: The solution is stored at room temperature or higher.Store solutions at 2-8°C. For longer-term storage, consider freezing if the solvent system allows.[5][6]
Appearance of Unknown Peaks in HPLC Analysis Hydrolysis: The ester linkages (e.g., at C-10 or the cinnamoyl group) may be hydrolyzing.[4][9]Review the pH and water content of your solvents and samples. Ensure storage conditions are optimal.
Epimerization: The stereochemistry at the C-7 position may be changing, which is a common degradation pathway for taxanes in neutral to basic conditions.[3]Maintain a slightly acidic pH during all steps of handling and storage.
Oxidative Degradation: Exposure to oxygen may be causing degradation.While less common for taxanes than hydrolysis, consider degassing solvents and storing under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is adapted from studies on docetaxel and can be used to identify potential degradation products of this compound.[10]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N hydrochloric acid.

    • Incubate the solution at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N sodium hydroxide.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N sodium hydroxide.

    • Incubate the solution at room temperature for 2 hours.

    • Cool and neutralize with an appropriate volume of 0.1 N hydrochloric acid.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

  • Thermal Degradation:

    • Heat the stock solution at 80°C for 48 hours.

  • Photodegradation:

    • Expose the stock solution in a clear vial to a UV light source (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • Following exposure to the stress conditions, dilute the samples with the mobile phase to a suitable concentration for HPLC or UPLC-MS analysis.

    • Analyze the samples using a validated stability-indicating chromatographic method to separate and identify the degradation products.

Stability-Indicating HPLC Method
  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water or a buffer solution (e.g., phosphate buffer at pH 4).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

Visualizations

cluster_extraction Extraction Phase cluster_degradation Potential Degradation Points Start Plant Material (containing this compound) Extraction Extraction with Solvent (e.g., Methanol/Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Degradation1 High Temp Incorrect pH Extraction->Degradation1 Degradation2 Prolonged Time Light Exposure Extraction->Degradation2 Concentration Solvent Evaporation (Low Temperature) Filtration->Concentration Purification Chromatographic Purification (e.g., HPLC) Concentration->Purification Degradation3 High Temp Concentration->Degradation3 FinalProduct Pure this compound Purification->FinalProduct Degradation4 Incorrect pH Water Content Purification->Degradation4 cluster_hydrolysis Hydrolysis cluster_epimerization Epimerization cluster_other Other Reactions 13-O-Cinnamoylbaccatin_III This compound Baccatin_III_Derivative Baccatin III Derivative + Cinnamic Acid 13-O-Cinnamoylbaccatin_III->Baccatin_III_Derivative Acid/Base (Ester Hydrolysis) 10-Deacetyl_Derivative 10-Deacetyl-13-O-Cinnamoylbaccatin III 13-O-Cinnamoylbaccatin_III->10-Deacetyl_Derivative Base (Ester Hydrolysis) 7-epi-13-O-Cinnamoylbaccatin_III 7-epi-13-O-Cinnamoylbaccatin III 13-O-Cinnamoylbaccatin_III->7-epi-13-O-Cinnamoylbaccatin_III Base Oxetane_Ring_Cleavage Oxetane Ring Cleavage Products 13-O-Cinnamoylbaccatin_III->Oxetane_Ring_Cleavage Acid Photodegradation_Products Photodegradation Products 13-O-Cinnamoylbaccatin_III->Photodegradation_Products Light Start Reduced Purity or Yield of This compound Q1 During which stage is the issue observed? Start->Q1 Extraction Extraction & Purification Q1->Extraction Extraction Storage Storage Q1->Storage Storage Check_Extraction_Params Check Extraction Parameters: - pH (aim for 4-5) - Temperature (use cold conditions) - Duration (minimize time) - Light Exposure (protect from light) Extraction->Check_Extraction_Params Check_Storage_Conditions Check Storage Conditions: - Temperature (2-8°C or frozen) - Solvent (non-aqueous, pH ~4) - Container (airtight, light-protected) Storage->Check_Storage_Conditions Resolution Problem Resolved Check_Extraction_Params->Resolution Check_Storage_Conditions->Resolution

References

Strategies for resolving impurities co-eluting with 13-O-Cinnamoylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving analytical challenges related to 13-O-Cinnamoylbaccatin III. This guide provides troubleshooting strategies and answers to frequently asked questions concerning the co-elution of impurities during chromatographic analysis.

Troubleshooting Guide: Resolving Co-eluting Impurities

This section addresses specific issues you may encounter during method development and routine analysis.

Question 1: An unknown impurity is co-eluting with my main this compound peak in a reversed-phase HPLC system. What are the initial steps to achieve separation?

Answer: The first step in resolving co-eluting peaks is to systematically optimize your existing chromatographic method. The most impactful and easily adjustable parameters are typically related to the mobile phase.

  • Adjust Mobile Phase Strength: In reversed-phase chromatography, increasing the percentage of the aqueous component (e.g., water, buffer) in the mobile phase will generally increase the retention time of both your analyte and the impurity. This change in retention can often be sufficient to improve resolution. Conversely, increasing the organic modifier (e.g., acetonitrile, methanol) will decrease retention times. A 10% change in the organic modifier can be expected to produce a two- to three-fold change in analyte retention.[1]

  • Modify Gradient Slope: If you are using a gradient elution, try decreasing the slope of the gradient around the elution time of your main peak. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can significantly enhance the separation of closely eluting compounds.[2]

  • Change Organic Modifier: The choice of organic solvent can alter the selectivity of the separation. Methanol, acetonitrile, and tetrahydrofuran (THF) have different properties that influence interactions with the analyte and stationary phase.[1] If you are using acetonitrile, switching to methanol (or a combination of both) can change the elution order and resolve the co-eluting peaks.

Question 2: I have tried adjusting the mobile phase composition and gradient, but the resolution is still insufficient. What is the next logical step?

Answer: If mobile phase optimization is unsuccessful, the next step is to evaluate the stationary phase. The chemistry of the HPLC column plays a crucial role in the selectivity of the separation.

  • Switch to a Different Stationary Phase: For taxane-related compounds like this compound, a Pentafluorophenyl (PFP) column is an excellent alternative to standard C18 columns. PFP columns provide unique selectivity for positional isomers and compounds with polar functional groups (hydroxyl, carboxyl), which are common in taxane structures.[3] Baseline separation of up to 15 different taxanes has been achieved using PFP columns.[4]

  • Consider Column Parameters: Using a column with a smaller particle size (e.g., sub-2 µm in UPLC systems) or a longer column length can increase efficiency and improve resolution. However, be aware that this may also lead to higher backpressure and longer run times.[3]

Question 3: How can I identify the unknown co-eluting impurity? This would help in developing a more targeted separation strategy.

Answer: Identifying the impurity is critical for effective method development. Forced degradation studies are a standard approach to intentionally degrade the main drug substance and generate potential impurities.[5] This provides insight into the degradation pathways and helps in developing a stability-indicating method.[6]

  • Perform Forced Degradation: Subject samples of this compound to various stress conditions, including acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[5]

  • Analyze Stressed Samples: Analyze the resulting samples using your current HPLC method. The appearance of new peaks will indicate the formation of degradation products.

  • Utilize Mass Spectrometry (LC-MS): Couple your liquid chromatography system to a mass spectrometer to obtain mass-to-charge ratio (m/z) data for the impurity. This information is invaluable for elucidating the structure of the degradation products and unknown impurities.[7][8]

Question 4: Can adjusting the mobile phase pH or temperature help resolve co-eluting peaks?

Answer: Yes, both pH and temperature can be effective tools for optimizing selectivity.

  • pH Adjustment: For ionizable compounds, small changes in the mobile phase pH can significantly alter their retention time.[1] It is recommended to work at a pH at least two units away from the pKa of the analyte to ensure reproducible results. For complex mixtures of acidic and basic compounds, screening several pH values is a common strategy.[1]

  • Temperature Control: Adjusting the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature generally leads to shorter retention times and sharper peaks. Sometimes, changing the temperature can also alter the selectivity between two co-eluting compounds. It is a parameter worth investigating, typically within a range of 25°C to 60°C.[9]

Frequently Asked Questions (FAQs)

FAQ 1: What are the common process-related and degradation impurities associated with this compound?

Common impurities can include starting materials, intermediates from the synthesis process, and degradation products. For taxanes, these often include structurally similar compounds such as Baccatin III, 10-Deacetylbaccatin III, Cephalomannine, and Paclitaxel, as well as isomers like 7-epipaclitaxel.[10] Forced degradation studies can reveal other potential impurities formed through hydrolysis or oxidation.[6][10]

FAQ 2: Why is a Pentafluorophenyl (PFP) stationary phase often recommended for separating taxanes?

PFP columns offer multiple modes of interaction beyond the simple hydrophobic interactions of a C18 column. These include dipole-dipole, pi-pi, and ion-exchange interactions. This makes them particularly effective at separating positional isomers and halogenated compounds, which are features of many taxane-related molecules.[3] This enhanced selectivity is often key to resolving closely related impurities from the main active pharmaceutical ingredient (API).[3]

FAQ 3: What are typical starting conditions for an HPLC method for analyzing this compound and its related substances?

A good starting point for method development is a reversed-phase system. The following conditions are based on established methods for paclitaxel and related compounds:

  • Column: C18 or PFP (e.g., 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase A: Water or a buffer (e.g., phosphate buffer at a controlled pH).[11]

  • Mobile Phase B: Acetonitrile or Methanol.[12]

  • Detection: UV at 227 nm.[3][10]

  • Flow Rate: 1.0 - 1.5 mL/min.[13]

  • Mode: Gradient elution is often required to separate a wide range of impurities.[2]

FAQ 4: How do I design a forced degradation study?

A forced degradation study involves exposing the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[5] The goal is typically to achieve 5-20% degradation of the active ingredient.

Experimental Protocols

Protocol 1: General HPLC Method Optimization Workflow

  • Initial Analysis: Run your sample using a generic starting gradient method (e.g., 5% to 95% Acetonitrile/Water over 30 minutes) on a C18 column to observe the impurity profile.

  • Isocratic vs. Gradient: Determine if an isocratic method is feasible. If all peaks elute within a narrow retention window, isocratic optimization may be sufficient. If peaks elute over a wide range, a gradient method is necessary.[2]

  • Optimize Mobile Phase:

    • Solvent Ratio/Gradient: Adjust the gradient slope to improve the separation of the target peaks.

    • Solvent Type: If resolution is poor, switch the organic modifier from acetonitrile to methanol or use a ternary mixture.

    • pH: If the analytes are ionizable, screen different pH values (e.g., pH 3, 5, 7) to find the optimal selectivity.

  • Optimize Stationary Phase: If mobile phase optimization fails, switch to a column with different selectivity, such as a PFP column.[4]

  • Optimize Temperature and Flow Rate: Fine-tune the separation by adjusting the column temperature and mobile phase flow rate to balance resolution and analysis time.[9][12]

Protocol 2: General Procedure for Forced Degradation Studies

Prepare solutions of this compound (e.g., at 1 mg/mL) and subject them to the following conditions. Analyze the samples at various time points (e.g., 2, 8, 24 hours).[14]

  • Acid Hydrolysis: Use 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C). Neutralize the sample with an equivalent amount of base before injection.[14]

  • Base Hydrolysis: Use 0.1 M NaOH at room temperature. Neutralize the sample with an equivalent amount of acid before injection.[14]

  • Oxidation: Use 3-6% hydrogen peroxide (H₂O₂) at room temperature.[5]

  • Thermal Degradation: Expose the solid powder or a solution to dry heat (e.g., 75°C).[14]

  • Photolytic Degradation: Expose the solution to a light source that produces combined visible and UV outputs, as specified by ICH Q1B guidelines.[5]

Data Presentation

Table 1: Comparison of Common HPLC Columns for Taxane Analysis

FeatureC18 ColumnPFP (Pentafluorophenyl) Column
Primary Interaction HydrophobicHydrophobic, Pi-Pi, Dipole-Dipole, Ion-Exchange
Best Suited For General reversed-phase separations of non-polar to moderately polar compounds.Aromatic, halogenated, and positional isomers; compounds with polar functional groups.[3]
Selectivity for Taxanes Good general selectivity.Excellent selectivity for closely related taxane structures and isomers.[4]

Table 2: Example Gradient Elution Programs for Method Development

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)Profile Description
Program 1: Fast Screening
0.0955Initial Hold
20.0595Linear Gradient
25.0595Final Hold
25.1955Re-equilibration
30.0955End
Program 2: Shallow Gradient
0.07030Initial Hold
40.04060Shallow Linear Gradient
42.0595Column Wash
45.0595Final Hold
45.17030Re-equilibration
50.07030End

Visualizations

G cluster_0 cluster_1 Mobile Phase Options cluster_2 Stationary Phase Options start Problem: Impurity Co-elution with this compound opt_mobile 1. Optimize Mobile Phase start->opt_mobile identify Characterize Impurity (Forced Degradation / LC-MS) start->identify opt_stationary 2. Change Stationary Phase opt_mobile->opt_stationary If resolution is insufficient mod_strength Adjust Solvent Ratio (Isocratic %B or Gradient Slope) opt_mobile->mod_strength opt_other 3. Optimize Other Parameters opt_stationary->opt_other If resolution is insufficient pfp_col Switch C18 to PFP Column opt_stationary->pfp_col finish Resolution Achieved opt_other->finish Fine-tune mod_type Change Organic Solvent (e.g., ACN to MeOH) mod_strength->mod_type mod_ph Adjust pH mod_type->mod_ph uplc_col Use Smaller Particle Size (UPLC)

Caption: Troubleshooting workflow for resolving co-eluting impurities.

G cluster_0 Controllable Parameters cluster_1 Chromatographic Factors mobile_phase Mobile Phase (Solvent, pH, Additives) selectivity Selectivity (α) mobile_phase->selectivity retention Retention Factor (k) mobile_phase->retention stationary_phase Stationary Phase (C18, PFP, etc.) stationary_phase->selectivity stationary_phase->retention temperature Column Temperature temperature->selectivity efficiency Efficiency (N) temperature->efficiency temperature->retention flow_rate Flow Rate flow_rate->efficiency resolution Peak Resolution (Rs) selectivity->resolution efficiency->resolution retention->resolution

Caption: Relationship between key parameters and chromatographic resolution.

References

Technical Support Center: Enhancing the Efficiency of the Semi-Synthetic Conversion of 13-O-Cinnamoylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the semi-synthetic conversion of 13-O-Cinnamoylbaccatin III to paclitaxel and its analogues.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the semi-synthetic process, offering potential causes and solutions in a user-friendly question-and-answer format.

1. Low Yield of 7-O-Protected Baccatin III Derivative

  • Question: We are experiencing low yields during the protection of the 7-hydroxyl group of this compound. What are the potential causes and solutions?

  • Answer: Low yields in this step can arise from several factors:

    • Incomplete Deprotonation: The C-7 hydroxyl group is sterically hindered. Ensure a sufficiently strong base, such as Lithium Hexamethyldisilazide (LiHMDS), is used in an appropriate solvent like anhydrous Tetrahydrofuran (THF) to achieve complete deprotonation.

    • Side Reactions: A common side reaction is the formation of a 7,13-bis-protected by-product.[1] To minimize this, the protecting group should be added slowly at a low temperature (e.g., -40°C) to favor the more reactive C-7 hydroxyl.

    • Moisture Contamination: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

    • Suboptimal Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid degradation of the product.

2. Difficulty in Attaching the Side Chain at the C-13 Position

  • Question: We are facing challenges with the esterification reaction to attach the side chain to the 13-hydroxyl group. What could be the issue?

  • Answer: Challenges in side-chain attachment are often related to the following:

    • Steric Hindrance: The C-13 hydroxyl group is also sterically hindered. The choice of coupling agent is critical. Dicyclohexylcarbodiimide (DCC) in the presence of 4-Dimethylaminopyridine (DMAP) is a commonly used and effective combination.

    • Protecting Group on the Side Chain: The choice of protecting group on the side chain's hydroxyl and amino functionalities is crucial. Bulky protecting groups can further increase steric hindrance. The (2R,3S)-N-Benzoyl-3-phenylisoserine side chain is a common choice.

    • Reaction Conditions: The reaction typically requires an inert solvent like toluene and is often stirred at room temperature.[1] Monitoring the reaction by HPLC is essential to determine completion.[1]

3. Presence of Multiple Impurities in the Final Product

  • Question: Our final product shows multiple impurities after deprotection. How can we improve the purity?

  • Answer: The presence of impurities can be due to incomplete reactions or side reactions.

    • Incomplete Deprotection: Ensure that the deprotection conditions are optimized for the specific protecting groups used. For example, a 7-O-triethylsilyl (TES) group can be removed using acidic conditions.

    • Epimerization: The C-2' position of the side chain is prone to epimerization, which can lead to diastereomeric impurities. Careful control of pH and temperature during the reaction and work-up is necessary to minimize this.

    • Purification Strategy: A multi-step purification process is often required. This may involve a combination of normal-phase and reversed-phase chromatography to effectively separate the desired product from structurally similar impurities.[2] The use of Diaion® HP-20 as a preliminary purification step can also be effective in removing polar impurities.

4. Inconsistent Reaction Yields

  • Question: We are observing significant variability in our reaction yields from batch to batch. What factors could contribute to this inconsistency?

  • Answer: Inconsistent yields are often a result of variations in experimental parameters:

    • Reagent Quality: The purity and activity of reagents, especially the base and coupling agents, can significantly impact the reaction outcome. Use freshly opened or properly stored reagents.

    • Solvent Purity: The presence of impurities or moisture in solvents can interfere with the reaction. Use high-purity, anhydrous solvents.

    • Temperature Control: Precise temperature control is critical, particularly during the protection and side-chain attachment steps. Use a reliable cooling bath to maintain the desired temperature.

    • Reaction Monitoring: Consistent and careful monitoring of the reaction progress by TLC or HPLC allows for timely quenching of the reaction, preventing the formation of degradation products.

Quantitative Data Summary

The following tables summarize key quantitative data for the semi-synthetic conversion process.

Table 1: Reaction Conditions for 7-O-Protection of Baccatin III Derivatives

Protecting GroupBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Triethylsilyl (TES)PyridinePyridineRoom Temp5 min>95
VinyloxycarbonylLiHMDSDMF--61
Benzyloxycarbonyl (CBZ)LiHMDSDMF-35 to -303-

Table 2: Conditions for Side Chain Attachment to 7-O-Protected Baccatin III

Coupling AgentAdditiveSolventTemperatureReaction TimeYield (%)
DCCDMAPTolueneRoom TempVaries (HPLC monitored)-
LiHMDS-THF-400.5-

Experimental Protocols

Protocol 1: Protection of the 7-Hydroxyl Group of this compound with Triethylsilyl (TES) Chloride

  • Dissolve this compound in anhydrous pyridine at room temperature.

  • Add triethylsilyl chloride (TESCl) to the solution.

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Attachment of the Phenylisoserine Side Chain

  • To a solution of 7-O-TES-13-O-Cinnamoylbaccatin III in anhydrous toluene, add (3R,4S)-N-Boc-3-O-TES-4-phenylisoserine.

  • Add Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature and monitor its progress by HPLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Protocol 3: Deprotection of the Protected Paclitaxel Analogue

  • Dissolve the protected paclitaxel analogue in a solution of acetic acid and water.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or HPLC).

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by preparative HPLC.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection C-7 Hydroxyl Protection cluster_sidechain Side Chain Attachment cluster_deprotection Deprotection cluster_purification Purification 13-O-Cinnamoylbaccatin_III This compound Protection Protection Reaction (e.g., TESCl, Pyridine) 13-O-Cinnamoylbaccatin_III->Protection Protected_Intermediate 7-O-TES-13-O- Cinnamoylbaccatin III Protection->Protected_Intermediate Side_Chain_Attachment Side Chain Attachment (DCC, DMAP) Protected_Intermediate->Side_Chain_Attachment Protected_Paclitaxel Protected Paclitaxel Analogue Side_Chain_Attachment->Protected_Paclitaxel Deprotection Deprotection (e.g., Acetic Acid) Protected_Paclitaxel->Deprotection Final_Product Paclitaxel Analogue Deprotection->Final_Product Purification Chromatography Final_Product->Purification

Caption: Experimental workflow for the semi-synthesis of a paclitaxel analogue.

troubleshooting_logic Start Low Product Yield Check_Protection Check C-7 Protection Step Start->Check_Protection Check_Sidechain Check Side Chain Attachment Start->Check_Sidechain Check_Deprotection Check Deprotection Step Start->Check_Deprotection Incomplete_Deprotonation Incomplete Deprotonation? Check_Protection->Incomplete_Deprotonation Side_Reactions Side Reactions? Check_Protection->Side_Reactions Moisture Moisture Contamination? Check_Protection->Moisture Steric_Hindrance Steric Hindrance? Check_Sidechain->Steric_Hindrance Coupling_Agent Ineffective Coupling Agent? Check_Sidechain->Coupling_Agent Incomplete_Deprotection_Final Incomplete Deprotection? Check_Deprotection->Incomplete_Deprotection_Final Solution_Base Use Stronger Base (e.g., LiHMDS) Incomplete_Deprotonation->Solution_Base Yes Solution_Temp Control Temperature & Slow Addition Side_Reactions->Solution_Temp Yes Solution_Anhydrous Use Anhydrous Conditions Moisture->Solution_Anhydrous Yes Solution_Protecting_Group Optimize Side Chain Protecting Group Steric_Hindrance->Solution_Protecting_Group Yes Solution_Coupling Use DCC/DMAP Coupling_Agent->Solution_Coupling Yes Solution_Deprotection_Conditions Optimize Deprotection Conditions Incomplete_Deprotection_Final->Solution_Deprotection_Conditions Yes

Caption: Troubleshooting logic for low product yield in the semi-synthesis.

References

Method development for the chiral separation of 13-O-Cinnamoylbaccatin III isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the method development for the chiral separation of 13-O-Cinnamoylbaccatin III isomers. This document provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the separation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of this compound isomers?

A1: The primary challenges stem from the structural complexity and the presence of multiple chiral centers in the this compound molecule. This can lead to very similar physicochemical properties between diastereomers, making them difficult to separate.[1][2] Key difficulties include achieving baseline resolution, preventing peak co-elution, and finding a chiral stationary phase (CSP) with adequate selectivity.

Q2: Which type of High-Performance Liquid Chromatography (HPLC) columns are most effective for this separation?

A2: Polysaccharide-based chiral stationary phases are the most widely used and successful for the separation of taxane derivatives like this compound.[3] Columns with derivatized cellulose or amylose coated or immobilized on a silica support are highly recommended as a starting point for method development.[3][4]

Q3: What are the typical mobile phases used for the chiral separation of taxane-related compounds?

A3: For normal-phase chromatography, mixtures of alkanes (like hexane or heptane) with an alcohol modifier (such as isopropanol or ethanol) are commonly employed.[5] In reversed-phase mode, mixtures of acetonitrile or methanol with water or a buffer are typical.[5] The choice between normal-phase, reversed-phase, or polar organic mode will significantly impact selectivity and should be screened during method development.[6]

Q4: Is it necessary to derivatize the this compound isomers for separation?

A4: While derivatization to form diastereomers that can be separated on an achiral column is a possible strategy, it is often not the preferred first approach for this class of compounds.[7][8] Direct separation on a chiral stationary phase is generally favored to avoid the complexities of derivatization reactions, such as ensuring complete reaction and preventing the introduction of new chiral centers.[3][9]

Q5: How does temperature affect the chiral separation?

A5: Temperature is a critical parameter that can significantly influence enantioselectivity.[5][10] Both increasing and decreasing the temperature can improve resolution, but the effect is often unpredictable. Therefore, temperature should be screened as a variable during method optimization.[10]

Troubleshooting Guide

Issue 1: Poor or No Resolution of Isomers

Q: My chromatogram shows a single peak or overlapping peaks with no separation. What should I do?

A: This is a common issue in the initial stages of method development. Here are the steps to troubleshoot:

  • Verify Column Choice: Ensure you are using a chiral stationary phase, preferably a polysaccharide-based one. If you are already using a CSP, consider screening other types of polysaccharide columns (e.g., if using a cellulose-based column, try an amylose-based one).

  • Optimize Mobile Phase:

    • Normal Phase: Adjust the concentration of the alcohol modifier (e.g., isopropanol, ethanol). A lower percentage of the modifier often increases retention and can improve resolution.[5]

    • Reversed Phase: Vary the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. Also, consider adjusting the pH of the aqueous phase with additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds).[1]

  • Reduce Flow Rate: Chiral separations can be sensitive to flow rate. A lower flow rate increases the interaction time between the analytes and the stationary phase, which can enhance resolution.[5][10]

  • Vary Temperature: Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C). The change in temperature can alter the chiral recognition mechanism.[5][10]

Issue 2: Peak Tailing or Asymmetry

Q: The peaks for my separated isomers are showing significant tailing. What could be the cause?

A: Peak tailing can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the column can cause tailing. Adding a small amount of a competing agent to the mobile phase, such as an acid or a base, can help to mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Incompatible Sample Solvent: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. If a stronger solvent is used, it can cause peak distortion.[5]

  • Column Contamination: If the column has been used with other analyses, strongly retained compounds might be causing the issue. Flushing the column with a strong solvent may help.

Issue 3: High Backpressure

Q: The pressure on my HPLC system is excessively high. What should I check?

A: High backpressure can damage your column and HPLC system. Here are the common causes and solutions:

  • Blocked Frit or Column: Particulate matter from the sample or mobile phase can block the column inlet frit. Using a guard column and filtering your samples and mobile phases can prevent this. If a blockage is suspected, reversing the column and flushing it with an appropriate solvent (check the column manual for compatibility) may help.

  • Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate and cause a blockage. Ensure your sample is fully dissolved and consider the compatibility of the sample solvent with the mobile phase.[5]

  • Low Temperature: Operating at a lower temperature will increase the viscosity of the mobile phase and consequently the backpressure. This is a normal phenomenon, but ensure the pressure does not exceed the column's limit.

  • Incorrect Tubing: Ensure that the tubing used in your system has the correct internal diameter and is not crimped or blocked.

Quantitative Data Summary

The following tables provide recommended starting conditions for screening and a template for recording your experimental results.

Table 1: Recommended Starting Conditions for Chiral Stationary Phase Screening

ParameterNormal PhaseReversed Phase
Chiral Stationary Phases Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA, Chiralpak® IB, Chiralpak® ICChiralcel® OD-RH, Chiralpak® AD-RH
Mobile Phase A n-Hexane/Isopropanol (90:10, v/v)Acetonitrile/Water (50:50, v/v)
Mobile Phase B n-Hexane/Ethanol (90:10, v/v)Methanol/Water (50:50, v/v)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25°C25°C
Detection UV at 230 nm or 280 nmUV at 230 nm or 280 nm

Table 2: Experimental Data Log Template

Experiment IDColumnMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)

Experimental Protocols

Protocol 1: Chiral Method Development Workflow

This protocol outlines a systematic approach to developing a chiral separation method for this compound isomers.

  • Sample Preparation:

    • Prepare a standard solution of the this compound isomer mixture at a concentration of approximately 1 mg/mL.

    • Dissolve the sample in a solvent compatible with the initial mobile phase to be tested (e.g., the mobile phase itself or a slightly weaker solvent).

  • Initial Screening of Chiral Stationary Phases:

    • Utilize a column screening system if available.

    • Screen a minimum of two to four different polysaccharide-based chiral columns (e.g., cellulose and amylose derivatives).

    • For each column, test both normal-phase and reversed-phase conditions as outlined in Table 1.

    • Evaluate the chromatograms for any signs of separation, including peak broadening, shoulders, or partial resolution.

  • Optimization of the Most Promising Conditions:

    • Select the column and mobile phase system that shows the best initial separation.

    • Mobile Phase Composition: Fine-tune the ratio of the strong to weak solvent. In normal phase, vary the alcohol percentage in small increments (e.g., 2%, 5%, 10%, 15%). In reversed phase, adjust the organic modifier percentage.

    • Flow Rate: Optimize the flow rate. Start with 1.0 mL/min and decrease it to 0.8 mL/min or 0.5 mL/min to see if resolution improves.

    • Temperature: Evaluate the effect of temperature by running the separation at three different temperatures, for instance, 15°C, 25°C, and 40°C.

  • Method Validation (Abbreviated):

    • Once satisfactory separation is achieved, assess the method's robustness by making small, deliberate changes to the optimized parameters (e.g., mobile phase composition ±2%, temperature ±2°C) and observing the effect on the resolution.

    • Determine the limit of detection (LOD) and limit of quantification (LOQ) for the minor isomer if required.

Visualizations

MethodDevelopmentWorkflow cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Finalization start Define Separation Goal sample_prep Prepare Isomer Mixture Standard start->sample_prep screen_cols Screen Chiral Columns (Cellulose & Amylose based) sample_prep->screen_cols screen_mp Screen Mobile Phases (Normal, Reversed, Polar Organic) screen_cols->screen_mp optimize_mp Optimize Mobile Phase Ratio & Additives screen_mp->optimize_mp Select best condition optimize_flow Optimize Flow Rate optimize_mp->optimize_flow optimize_temp Optimize Temperature optimize_flow->optimize_temp validate Assess Method Robustness optimize_temp->validate Achieved Resolution end_node Final Validated Method validate->end_node TroubleshootingTree cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_pressure High Backpressure start Chromatographic Issue q_res No or Poor Separation? start->q_res q_tail Asymmetric Peaks? start->q_tail q_press High System Pressure? start->q_press a1_res Change CSP Type q_res->a1_res a2_res Optimize Mobile Phase q_res->a2_res a3_res Decrease Flow Rate q_res->a3_res a4_res Vary Temperature q_res->a4_res a1_tail Add Mobile Phase Modifier q_tail->a1_tail a2_tail Reduce Sample Load q_tail->a2_tail a3_tail Check Sample Solvent q_tail->a3_tail a1_press Check for Blockages q_press->a1_press a2_press Ensure Sample Solubility q_press->a2_press a3_press Use Guard Column q_press->a3_press

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 13-O-Cinnamoylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of 13-O-Cinnamoylbaccatin III during biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a taxane derivative, a class of compounds known for their potential as anticancer agents.[1][2] Like many other taxanes, it is a hydrophobic molecule with limited solubility in aqueous solutions.[3][4] This poor solubility can lead to precipitation in cell culture media or assay buffers, resulting in inaccurate and unreliable experimental data. Achieving a sufficient concentration in a biologically compatible solvent is crucial for meaningful in vitro and in vivo studies.

Q2: What are the initial steps I should take when encountering solubility issues with this compound?

A2: Start by preparing a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[5] Subsequently, this stock solution can be serially diluted into your aqueous assay medium. It is critical to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.

Q3: What are some common methods to improve the solubility of hydrophobic compounds like this compound for biological assays?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[6][7] These include:

  • Co-solvents: Using water-miscible organic solvents like DMSO or ethanol to first dissolve the compound.[8]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[9][10][11][12]

  • Nanoparticle Formulations: Encapsulating the compound within nanoparticles, such as lipid-based nanoparticles or polymeric micelles, can improve its dispersion and bioavailability in aqueous environments.[13][14][15][16]

  • Solid Dispersions: Dispersing the drug in a solid hydrophilic carrier can enhance its dissolution rate.[17][18]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Solvent concentration too low in the final solution Prepare a higher concentration stock solution in 100% DMSO. When diluting into your aqueous buffer, ensure the final DMSO concentration is at the highest tolerable level for your assay (typically ≤ 0.5%).[19]The compound remains in solution at the desired final concentration.
Compound has reached its solubility limit in the final buffer Evaluate alternative solubilization methods such as complexation with cyclodextrins or formulation into nanoparticles.Increased apparent solubility of the compound in the aqueous medium.
Buffer components are interacting with the compound Test the solubility of the compound in different buffer systems (e.g., PBS, TRIS) to identify a more compatible medium.The compound dissolves and remains stable in the alternative buffer.
Issue 2: Inconsistent or non-reproducible results in cell-based assays.
Possible Cause Troubleshooting Step Expected Outcome
Incomplete dissolution of the compound Before adding to the cell culture medium, vortex the stock solution vigorously and visually inspect for any undissolved particles. Consider a brief sonication of the stock solution.A clear, homogenous solution is obtained, leading to more consistent dosing.
Cytotoxicity from the organic solvent Perform a dose-response experiment with the solvent (e.g., DMSO) alone to determine the maximum concentration your cells can tolerate without affecting viability or the assay endpoint.[5][20][21] Keep the final solvent concentration below this threshold and consistent across all experiments.Minimal to no effect of the solvent on the cells, ensuring that the observed effects are due to the compound.
Interaction of the compound with serum proteins in the media Reduce the serum concentration in your cell culture medium during the treatment period, if possible. Alternatively, consider using a serum-free medium for the duration of the experiment.Reduced protein binding allows for a more accurate assessment of the compound's activity.

Experimental Protocols

Protocol 1: Solubilization using Dimethyl Sulfoxide (DMSO)
  • Preparation of Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Add a calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex the solution vigorously until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution into the pre-warmed cell culture medium or assay buffer to achieve the desired final concentrations.

    • Ensure the final concentration of DMSO in the working solution does not exceed the predetermined non-toxic level for your specific assay (typically below 0.5%).[19] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.

    • Mix thoroughly by gentle pipetting or inversion before adding to the cells or assay plate.

Protocol 2: Solubilization using Cyclodextrins
  • Selection of Cyclodextrin:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective cyclodextrin for enhancing the solubility of hydrophobic drugs.[22]

  • Preparation of the Inclusion Complex:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

    • Add the this compound powder directly to the HP-β-CD solution.

    • Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

    • After the incubation period, centrifuge the solution at high speed to pellet any undissolved compound.

    • Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.

    • Determine the concentration of the solubilized compound using a suitable analytical method such as HPLC.

Visualizations

Experimental Workflow for Solubilization

G cluster_prep Preparation cluster_dmso DMSO Protocol cluster_cyclo Cyclodextrin Protocol cluster_assay Biological Assay Start Start Weigh_Compound Weigh this compound Start->Weigh_Compound Select_Method Select Solubilization Method Weigh_Compound->Select_Method Add_DMSO Dissolve in 100% DMSO Select_Method->Add_DMSO Co-solvent Prepare_Cyclo Prepare HP-β-CD Solution Select_Method->Prepare_Cyclo Inclusion Complex Create_Stock High-Concentration Stock Add_DMSO->Create_Stock Serial_Dilution Serially Dilute in Aqueous Buffer Create_Stock->Serial_Dilution Final_Solution Final Working Solution Serial_Dilution->Final_Solution Add_Compound Add Compound to Solution Prepare_Cyclo->Add_Compound Incubate Incubate for 24-48h Add_Compound->Incubate Centrifuge Centrifuge and Collect Supernatant Incubate->Centrifuge Centrifuge->Final_Solution Run_Assay Perform Biological Assay Final_Solution->Run_Assay Data_Analysis Analyze Results Run_Assay->Data_Analysis End End Data_Analysis->End

Caption: A flowchart of the experimental workflow for solubilizing this compound.

Postulated Signaling Pathway Inhibition

As a taxane derivative, this compound is expected to interfere with microtubule dynamics, which is a hallmark of this class of compounds. The parent compound, baccatin III, has been shown to inhibit tubulin polymerization, leading to mitotic arrest.[23] This is in contrast to paclitaxel (Taxol®), which stabilizes microtubules. The cinnamoyl group may alter this activity. A plausible, though hypothetical, mechanism of action is the disruption of the normal cell cycle, leading to apoptosis.

G Compound This compound Tubulin Tubulin Dimers Compound->Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Cell_Cycle Cell Cycle Progression (G2/M Phase) Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis inhibition leads to

Caption: A diagram of the postulated signaling pathway inhibited by this compound.

References

Optimizing cell culture parameters for assessing 13-O-Cinnamoylbaccatin III cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell culture parameters for assessing the cytotoxicity of 13-O-Cinnamoylbaccatin III.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its expected mechanism of action? A1: this compound is a derivative of Baccatin III, a natural compound that serves as a precursor for the semi-synthesis of Paclitaxel (Taxol). While Taxol is known to stabilize microtubules, its precursor, Baccatin III, has been shown to induce cytotoxicity by inhibiting tubulin polymerization, similar to colchicine or vinblastine.[1] This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase, which can ultimately trigger apoptosis (programmed cell death).[1][2] The cinnamoyl group at the 13-position may alter its potency or specific interactions with tubulin, but the core mechanism is likely related to microtubule disruption.

Experimental Design & Setup

Q2: How should I prepare a stock solution of this compound? A2: this compound is a hydrophobic compound. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a non-polar organic solvent like Dimethyl Sulfoxide (DMSO).[3] Store the stock solution in aliquots at -20°C or -70°C to avoid repeated freeze-thaw cycles.[3] When preparing working concentrations, dilute the stock solution in complete cell culture medium. It is critical to ensure the final DMSO concentration in the culture wells is low (typically <0.5% and ideally <0.1%) to avoid solvent-induced cytotoxicity.[2][4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: Which cell lines are appropriate for testing this compound? A3: The choice of cell line depends on the research question (e.g., targeting a specific cancer type). Generally, rapidly proliferating cancer cell lines are sensitive to anti-mitotic agents.[5][6] It is advisable to screen a panel of cell lines to determine the spectrum of activity. Consider including both sensitive and potentially resistant cell lines. It is also good practice to include a non-cancerous "normal" cell line to assess selective cytotoxicity.[7][8] The optimal seeding density for each cell line must be determined empirically to ensure cells are in the exponential growth phase during the experiment.[5][9]

Q4: What is a recommended starting concentration range and exposure time? A4: For initial screening, a broad range of concentrations is recommended, often using serial dilutions (e.g., 1:3 or 1:10).[9] Based on the activity of similar compounds like Baccatin III (ED50 values from 8 to 50 µM) and Taxol (effective in the nanomolar range), a starting range from 1 nM to 100 µM would be appropriate.[1][6] The duration of exposure is also a critical parameter. For anti-mitotic agents, longer exposure times (e.g., 48 to 72 hours) often result in increased cytotoxicity, allowing sufficient time for cells to enter mitosis.[6][10]

Troubleshooting Guide

Common Issues in Cytotoxicity Assays

Q5: My results are inconsistent and not reproducible. What are the common causes? A5: Lack of reproducibility can stem from several factors:

  • Cell Health and Passage Number: Use cells that are healthy, actively dividing (mid-log phase), and within a consistent, low passage number range.[5] High passage numbers can lead to phenotypic drift.

  • Seeding Density: Inconsistent initial cell numbers will lead to variable results. Optimize seeding density to ensure cells do not become confluent before the end of the experiment.[5]

  • Compound Stability and Storage: Avoid multiple freeze-thaw cycles of your stock solution.[2] Ensure the compound is fully solubilized before adding it to the cells.

  • Assay Conditions: Factors like incubation time, reagent preparation, and even the type of microplate used can introduce variability.[4][11] Standardize your protocol meticulously.

  • Evaporation: Edge effects in 96-well plates can be significant. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[11]

Q6: I am not observing any cytotoxic effect. What should I do? A6: If this compound is not showing toxicity, consider the following:

  • Concentration and Duration: The concentrations tested may be too low, or the exposure time may be too short. Increase the upper range of your concentrations and consider extending the incubation period to 72 hours or longer.[6]

  • Compound Solubility: The compound may be precipitating out of the culture medium. Check for precipitates under a microscope. If solubility is an issue, you may need to adjust the solvent system, although this is constrained by cell compatibility.[2]

  • Cell Line Resistance: The chosen cell line may be resistant to taxane-like compounds. This can be due to mechanisms like drug efflux pumps or specific tubulin isotypes.[12] Test a different, well-characterized sensitive cell line (e.g., HeLa, A549) to confirm compound activity.

  • Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough. Consider trying an alternative method (see Q7).

Q7: The formazan crystals in my MTT assay are not dissolving completely. How can I fix this? A7: Incomplete dissolution of formazan crystals is a common issue. To resolve this:

  • Increase Solubilization Time/Agitation: After adding the solubilization solution (e.g., DMSO or an SDS-HCl solution), shake the plate on an orbital shaker for at least 15 minutes.[13]

  • Pipette Mixing: Gently pipette the solution up and down in each well to aid dissolution.[13]

  • Choice of Solvent: Ensure the solubilization agent is appropriate. Acidified isopropanol or DMSO are common choices.[13]

Q8: My control wells (no compound) have a low signal in the MTT assay. What does this indicate? A8: A low signal in control wells suggests a problem with cell health or the assay itself.

  • Low Seeding Density: Too few cells were plated initially.

  • Poor Cell Health: The cells may be unhealthy or not actively metabolizing due to issues like contamination, nutrient depletion, or improper handling.

  • Reagent Problems: The MTT reagent may have degraded. It should be a yellow solution; if it appears blue-green, it is contaminated or degraded and should not be used. Store it protected from light.[13]

Data Presentation Tables

Table 1: Recommended Initial Parameters for Cytotoxicity Testing

ParameterRecommendationRationale & Key Considerations
Cell Lines Start with a panel (e.g., HeLa, A549, MCF-7) and a non-cancerous line (e.g., MRC-5).Sensitivity to anti-mitotic agents is cell-line dependent.[14][15] Comparing against normal cells helps determine the therapeutic index.
Seeding Density Determine empirically for each cell line (typically 1,000-100,000 cells/well).Cells should be in an exponential growth phase and not exceed 80-90% confluency by the end of the assay.[5]
Compound Vehicle DMSOPrepare a 10 mM stock. Ensure the final concentration in wells is <0.1% to avoid solvent toxicity.[2][4]
Concentration Range 1 nM to 100 µM (logarithmic dilutions)Covers the potential potency range from highly active (like Taxol) to moderately active (like Baccatin III).[1][6]
Exposure Time 48 - 72 hoursAllows sufficient time for cells to progress through the cell cycle and arrest at mitosis.[6][10]
Controls Untreated cells, Vehicle control (DMSO), Positive control (e.g., Taxol or Doxorubicin).Essential for validating the assay and interpreting results correctly.

Table 2: Comparison of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT / MTS / WST-8 Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[16][17]Inexpensive, well-established, high-throughput.Indirect measure of viability; can be affected by metabolic changes; requires a solubilization step (MTT).[16][18]
LDH Release Measures lactate dehydrogenase (LDH) released from cells with damaged membranes.[14]Direct measure of cytotoxicity/membrane rupture.Less sensitive for early apoptosis; timing is critical as LDH can degrade in the medium.
ATP-Based (e.g., CellTiter-Glo) Measures ATP levels, which correlate with the number of metabolically active cells.[7][18]Highly sensitive, rapid, simple protocol.Signal can be affected by treatments that alter cellular ATP levels independent of viability.
Caspase Activity Measures the activity of executioner caspases (e.g., caspase-3/7) activated during apoptosis.[19][20]Direct measure of apoptosis induction.Does not detect non-apoptotic cell death; activity is transient.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[13][14][16]

  • Cell Seeding:

    • Trypsinize and count cells that are in their exponential growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.

    • Incubate overnight (or for at least 6-24 hours) at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[14]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Also, prepare a vehicle control with the highest concentration of DMSO used.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control media).

    • Incubate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS. Filter sterilize and store at -20°C, protected from light.[13]

    • Add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL).[16]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.

    • Add 100-150 µL of MTT solvent (e.g., DMSO or 0.01 M HCl with 10% SDS) to each well.[13][14]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[13]

  • Data Acquisition:

    • Read the absorbance on a microplate reader at a wavelength of 570 nm (or 590 nm). A reference wavelength of 630 nm can be used to subtract background.[13][16]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay helps confirm if the compound's mechanism of action involves interaction with tubulin.[2][21]

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (e.g., bovine tubulin, >99% pure) in ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-3 mg/mL.[21] Keep on ice at all times.

    • Prepare a 10x working stock of the test compound (this compound), a positive control inhibitor (e.g., Nocodazole), and a positive control stabilizer (e.g., Taxol).

    • Prepare the tubulin polymerization mix on ice by adding GTP to the tubulin solution to a final concentration of 1 mM.[21]

  • Assay Procedure:

    • Pre-warm a 96-well, clear bottom plate to 37°C.[21]

    • Pipette 10 µL of the 10x compound dilutions (or vehicle/positive controls) into the appropriate wells.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the change in absorbance (turbidity) at 340 nm every 60 seconds for 60 minutes.[2][3] An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time.

    • Compare the polymerization curves of the compound-treated samples to the vehicle control. Inhibition of polymerization will result in a lower rate and extent of absorbance increase, while stabilization will result in a higher rate and extent.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Select & Culture Cell Lines e1 Seed Cells in 96-Well Plate p1->e1 p2 Prepare Compound Stock (10 mM in DMSO) e3 Treat with Serial Dilutions of this compound p2->e3 p3 Optimize Seeding Density p3->e1 e2 Incubate Overnight e1->e2 e2->e3 e4 Incubate for 48-72h e3->e4 e5 Perform Cytotoxicity Assay (e.g., MTT, LDH, etc.) e4->e5 a1 Read Absorbance/ Fluorescence/Luminescence e5->a1 a2 Calculate % Viability vs. Vehicle Control a1->a2 a3 Plot Dose-Response Curve & Calculate IC50 a2->a3 Signaling_Pathway compound This compound (Taxane Derivative) tubulin Microtubule Dynamics compound->tubulin Inhibition of Polymerization spindle Mitotic Spindle Disruption tubulin->spindle arrest G2/M Cell Cycle Arrest spindle->arrest apoptosis Apoptosis Signaling Cascade arrest->apoptosis caspase9 Caspase-9 Activation apoptosis->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 death Cell Death caspase3->death

References

Validation & Comparative

Comparative analysis of 13-O-Cinnamoylbaccatin III and 10-deacetylbaccatin III bioactivity.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic, anti-inflammatory, and antileishmanial properties of two key taxane diterpenoids.

This guide provides a comprehensive comparison of the biological activities of 13-O-Cinnamoylbaccatin III and 10-deacetylbaccatin III (10-DAB), two structurally related taxane compounds. While 10-DAB is a well-characterized precursor in the semi-synthesis of the widely used anticancer drugs paclitaxel and docetaxel, and possesses its own distinct bioactivities, data on this compound is less prevalent in publicly accessible research. This analysis compiles available quantitative data, details experimental methodologies for key bioassays, and visualizes associated cellular pathways and workflows to offer a valuable resource for researchers in drug discovery and development.

Summary of Bioactivities

BioactivityThis compound10-deacetylbaccatin III
Cytotoxicity Data not available in searched literature.Weak to moderate activity against various cancer cell lines. IC50 values are generally in the micromolar range. For example, an IC50 of 21 µM has been reported for the A549 human lung carcinoma cell line.[1]
Anti-inflammatory Activity Data not available in searched literature. The cinnamoyl moiety is associated with anti-inflammatory properties, but specific data for the whole molecule is lacking.Exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines and enzymes such as COX-2. Quantitative IC50 values for this activity are not readily available in the searched literature.
Antileishmanial Activity Data not available in searched literature.Potent and selective activity against the intracellular amastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis, with a reported IC50 value of 70 nM.[2][3] It shows significantly less activity against the promastigote stage.[2]
Mechanism of Action (Anticancer) Data not available in searched literature.The proposed mechanism involves the disruption of microtubule dynamics. However, there are conflicting reports. Some suggest it inhibits microtubule disassembly, leading to cell cycle arrest and apoptosis, while others indicate it inhibits tubulin polymerization, similar to colchicine.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 10-deacetylbaccatin III) and a vehicle control (e.g., DMSO) for a specified incubation period (typically 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Methodology:

  • Reagent Preparation: Purified tubulin is resuspended in a polymerization buffer (e.g., containing GTP and glycerol) and kept on ice. Test compounds are prepared at various concentrations.

  • Assay Setup: The assay is performed in a 96-well plate. The test compound or control is added to the wells.

  • Initiation of Polymerization: The reaction is initiated by adding the cold tubulin solution to the wells and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: The increase in absorbance at 340 nm, which corresponds to the scattering of light by the forming microtubules, is monitored over time (e.g., every minute for 60 minutes).

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. Inhibitors of polymerization will show a decrease in the rate and/or extent of the absorbance increase compared to the control.

Anti-inflammatory Assay (COX-2 Inhibition Assay)

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.

Methodology:

  • Reagent Preparation: Recombinant COX-2 enzyme, a chromogenic substrate, and the test compound are prepared in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, the COX-2 enzyme is pre-incubated with various concentrations of the test compound or a known COX-2 inhibitor (positive control) for a short period.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: The activity of the enzyme is measured by monitoring the formation of a colored product from the chromogenic substrate using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Antileishmanial Assay (Intracellular Amastigote Assay)

This assay evaluates the efficacy of compounds against the clinically relevant intracellular amastigote stage of Leishmania parasites.

Methodology:

  • Macrophage Culture: A suitable macrophage cell line (e.g., J774 or THP-1) is cultured in 96-well plates and allowed to adhere.

  • Infection: The macrophages are then infected with Leishmania donovani promastigotes. The promastigotes are phagocytosed by the macrophages and transform into amastigotes within the host cells.

  • Compound Treatment: After infection, the cells are treated with different concentrations of the test compound for a period of 48-72 hours.

  • Fixation and Staining: The cells are fixed, and the nuclei of both the macrophages and the intracellular amastigotes are stained with a fluorescent dye (e.g., DAPI or Giemsa).

  • Microscopy and Image Analysis: The number of infected macrophages and the number of amastigotes per macrophage are quantified using high-content imaging or manual microscopy.

  • Data Analysis: The percentage of inhibition of amastigote proliferation is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Cytotoxicity and Microtubule Disruption

The cytotoxic effects of many taxanes, including potentially 10-deacetylbaccatin III, are linked to their interference with the normal function of microtubules, which are essential components of the cytoskeleton involved in cell division.

Cytotoxicity_Pathway cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization M Phase (Mitosis) M Phase (Mitosis) Microtubules->M Phase (Mitosis) Spindle Formation G2 Phase G2 Phase G2 Phase->M Phase (Mitosis) Mitotic Arrest Mitotic Arrest M Phase (Mitosis)->Mitotic Arrest 10-deacetylbaccatin III 10-deacetylbaccatin III Inhibition of Polymerization Inhibition of Polymerization 10-deacetylbaccatin III->Inhibition of Polymerization [Some studies] Inhibition of Depolymerization Inhibition of Depolymerization 10-deacetylbaccatin III->Inhibition of Depolymerization [Other studies] Inhibition of Polymerization->Microtubules Inhibition of Depolymerization->Microtubules Apoptosis Apoptosis Mitotic Arrest->Apoptosis caption Figure 1: Proposed mechanisms of 10-DAB-induced cytotoxicity.

Figure 1: Proposed mechanisms of 10-DAB-induced cytotoxicity.

Experimental Workflow for Bioactivity Screening

The general workflow for screening and comparing the bioactivity of compounds like this compound and 10-deacetylbaccatin III involves a series of in vitro assays.

Bioactivity_Workflow start Start: Test Compounds (this compound & 10-DAB) cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., COX-2 Inhibition) start->anti_inflammatory antimicrobial Antimicrobial Screening (e.g., Antileishmanial Assay) start->antimicrobial data_analysis Data Analysis (Calculate IC50 values) cytotoxicity->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis comparison Comparative Analysis of Bioactivity data_analysis->comparison end End: Identify Lead Compound comparison->end caption Figure 2: General workflow for bioactivity comparison.

Figure 2: General workflow for bioactivity comparison.

References

A Comparative Guide to Quantitative Analytical Methods for 13-O-Cinnamoylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of taxane compounds, the selection of a robust and reliable quantitative analytical method is paramount. This guide provides a comparative overview of validated analytical techniques for the quantification of 13-O-Cinnamoylbaccatin III, a key taxane derivative. The comparison focuses on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), with a brief discussion of Quantitative Nuclear Magnetic Resonance (qNMR) as an alternative approach.

The validation data presented is based on published methods for closely related taxanes, such as Paclitaxel, and serves as a representative benchmark for the expected performance for this compound. All validation parameters are considered in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Comparison of Analytical Methods

The choice of an analytical method is often a balance between the required sensitivity, selectivity, speed, and the available instrumentation. Below is a summary of the key performance characteristics of HPLC-UV and UPLC-MS/MS for the quantitative analysis of taxanes.

Validation ParameterHPLC-UV for TaxanesUPLC-MS/MS for Taxanes
Linearity Range 2 - 1000 ng/mL0.5 - 2000 ng/mL[1][2]
Correlation Coefficient (r²) > 0.99> 0.995
Limit of Detection (LOD) ~1 ng/mL~0.1 ng/mL
Limit of Quantitation (LOQ) 2 ng/mL0.5 ng/mL[1][2]
Accuracy (% Recovery) 95.19 - 104.47%[3]92.7 - 105.2%[1][2]
Precision (% RSD) < 2.61%[3]< 15%
Analysis Run Time ~20 - 40 minutes< 5 minutes

Experimental Protocols

Detailed methodologies for the primary analytical techniques are outlined below. These protocols are based on established methods for taxane analysis and can be adapted for this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of taxanes in various matrices.

Sample Preparation:

  • Extraction: Extract the analyte from the sample matrix (e.g., plant material, formulation) using a suitable solvent such as methanol or acetonitrile.

  • Purification: A solid-phase extraction (SPE) step may be necessary to remove interfering substances.

  • Reconstitution: Evaporate the solvent and reconstitute the sample in the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 227 nm.

  • Injection Volume: 20 µL.

Validation Parameters: The method should be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significantly higher sensitivity and selectivity, making it ideal for trace-level quantification.

Sample Preparation:

  • Extraction: Similar to the HPLC-UV method, extract the analyte with an organic solvent.

  • Protein Precipitation (for biological matrices): If analyzing biological samples, precipitate proteins using a precipitating agent like acetonitrile.

  • Dilution: Dilute the sample as needed to fall within the linear range of the assay.

Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and an internal standard.

Validation Parameters: In addition to the standard validation parameters, matrix effect and stability should be thoroughly evaluated as per regulatory guidelines for bioanalytical method validation.

Alternative Method: Quantitative ¹³C Nuclear Magnetic Resonance (qNMR)

Quantitative NMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a specific reference standard of the same compound.

Sample Preparation:

  • Dissolution: Accurately weigh and dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a known amount of an internal standard with a signal that does not overlap with the analyte signals.

NMR Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard proton-decoupled ¹³C NMR experiment.

  • Relaxation Delay: A sufficiently long relaxation delay (D1) is crucial to ensure full relaxation of all carbon nuclei for accurate integration.

Quantification: The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of the internal standard signal.

Method Validation Workflow and Signaling Pathway Diagrams

To visually represent the processes involved in analytical method validation, the following diagrams are provided in DOT language.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol (ICH Q2(R1)) method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report All parameters meet acceptance criteria routine_use Implement for Routine Use validation_report->routine_use

Caption: Workflow for the validation of a quantitative analytical method.

UPLC_MSMS_Signaling_Pathway sample Sample Introduction uplc UPLC Separation (C18 Column) sample->uplc esi Electrospray Ionization (ESI) uplc->esi quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->quad1 collision_cell Quadrupole 2 (q2) (Collision Cell - Fragmentation) quad1->collision_cell quad3 Quadrupole 3 (Q3) (Product Ion Selection) collision_cell->quad3 detector Detector quad3->detector data_system Data System (Quantification) detector->data_system

Caption: Signal pathway in a UPLC-MS/MS system for quantitative analysis.

References

A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of 13-O-Cinnamoylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of 13-O-Cinnamoylbaccatin III, a key intermediate in the semi-synthesis of the anticancer drug paclitaxel. The selection of a robust and efficient analytical method is critical for monitoring purity, stability, and quality throughout the drug development and manufacturing process. This document presents supporting experimental data and detailed methodologies to assist in the selection and implementation of the most suitable chromatographic technique.

The transition from traditional HPLC to UPLC is a common strategy in modern analytical laboratories to enhance efficiency. UPLC systems utilize columns with sub-2 µm particles, enabling faster separations, superior resolution, and increased sensitivity compared to the 3-5 µm particles typically used in HPLC.[1][2] This guide outlines the cross-validation of a conventional HPLC method with a more rapid UPLC method for the analysis of this compound.

Comparative Performance Data

The following tables summarize the key performance parameters of the HPLC and UPLC methods for the analysis of this compound. The data illustrates the significant advantages of UPLC technology in terms of speed and efficiency.

Table 1: Chromatographic Conditions and Performance

ParameterHPLC MethodUPLC Method
Column C18 (4.6 x 250 mm, 5 µm)C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)[3]Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min[3]0.4 mL/min[1]
Injection Volume 20 µL[3]5 µL
Detection Wavelength 227 nm[3]227 nm
Run Time ~15 minutes~5 minutes
Backpressure (typical) ~1500 psi~8000 psi

Table 2: Method Validation Parameters

ParameterHPLC MethodUPLC Method
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Precision (% RSD, n=6) < 2.0%< 1.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.03 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.1 µg/mL
Resolution (Rs) > 2.0> 2.5

Experimental Protocols

Detailed methodologies for the HPLC and UPLC analysis of this compound are provided below. These protocols are based on established methods for the analysis of paclitaxel and its related compounds.[3][4][5]

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample containing this compound by dissolving it in the mobile phase to a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection.

HPLC Method
  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[4]

  • Mobile Phase: A mixture of acetonitrile and water (60:40 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: Ambient.

  • Detection: UV at 227 nm.[3]

  • Injection Volume: 20 µL.[3]

UPLC Method
  • Instrument: A UPLC system capable of handling high backpressures, equipped with a UV detector.

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection: UV at 227 nm.

  • Injection Volume: 5 µL.

Method Validation

Both the HPLC and UPLC methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the HPLC and UPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Acetonitrile A->B C Dilute to Working Concentrations B->C D Filter through 0.22 µm Filter C->D E Inject 20 µL onto HPLC System D->E F Separation on C18 Column (4.6x250mm, 5µm) E->F G Isocratic Elution (ACN:H2O, 1.0 mL/min) F->G H UV Detection at 227 nm G->H I Integrate Peak Area H->I J Quantify Concentration I->J

Caption: Workflow for HPLC analysis of this compound.

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Acetonitrile A->B C Dilute to Working Concentrations B->C D Filter through 0.22 µm Filter C->D E Inject 5 µL onto UPLC System D->E F Separation on C18 Column (2.1x100mm, 1.7µm) E->F G Isocratic Elution (ACN:H2O, 0.4 mL/min) F->G H UV Detection at 227 nm G->H I Integrate Peak Area H->I J Quantify Concentration I->J

Caption: Workflow for UPLC analysis of this compound.

Conclusion

The cross-validation of HPLC and UPLC methods for the analysis of this compound demonstrates the significant advantages of transitioning to UPLC technology. The UPLC method offers a substantial reduction in analysis time (approximately a 3-fold decrease) and solvent consumption, while providing superior resolution and sensitivity. This increased efficiency can lead to higher sample throughput and reduced operational costs in a quality control or research environment. While HPLC remains a robust and reliable technique, UPLC presents a compelling alternative for laboratories seeking to optimize their analytical workflows. The choice between HPLC and UPLC will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, sensitivity needs, and budget considerations.

References

A Head-to-Head Comparison of Extraction Solvents for 13-O-Cinnamoylbaccatin III and Related Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal solvent for the extraction of 13-O-Cinnamoylbaccatin III and other critical taxane precursors from Taxus species. This guide provides a comparative analysis of commonly used solvents, supported by experimental data from peer-reviewed studies, detailed methodologies, and visual workflows to inform your extraction strategies.

The efficient isolation of this compound, a key intermediate in the semi-synthesis of potent anti-cancer drugs like paclitaxel and docetaxel, is a critical step in the pharmaceutical supply chain. The choice of extraction solvent profoundly impacts the yield and purity of the target compound. This guide offers a head-to-head comparison of various solvents based on available experimental evidence for the extraction of taxanes, providing a valuable resource for process optimization.

Comparative Analysis of Extraction Solvent Performance

While direct comparative studies for this compound are limited, extensive research on the extraction of closely related taxanes, particularly Paclitaxel (Taxol), from Taxus species provides a strong basis for solvent selection. The following table summarizes the performance of common solvents based on published data.

Solvent SystemTarget Taxane(s)Plant MaterialKey FindingsReference(s)
100% Acetone PaclitaxelTaxus baccata needlesDemonstrated the highest extraction efficiency compared to 50% acetone, and 50% and 96% ethanol.[1][2][3]
90% Methanol PaclitaxelTaxus maireiOptimized conditions (90% methanol, 1:15 solid-liquid ratio, 40°C, 60 min ultrasound) yielded the highest recovery.
Methanol Paclitaxel, Cephalomannine, 10-deacetylbaccatin IIITaxus biomassMethanol is highlighted as a highly effective and commonly used solvent for taxane extraction.[4]
Ethanol (50-95%) Taxanes (general)Taxus speciesAqueous ethanol (50-95%) is effective for taxane extraction, with the specific concentration influencing the co-extraction of other compounds.[5][6]
Methanol/Water PaclitaxelTaxus baccata needlesA methanol-water mixture was used in an optimized microwave-assisted extraction, showing significant time reduction compared to conventional methods.[7]
Ethyl Acetate Taxanes (general)Taxus speciesMentioned as a safer and more sustainable solvent alternative to dichloromethane.[8][9]

Experimental Protocols

Below are detailed methodologies for key extraction experiments cited in the literature, which can be adapted for the extraction of this compound.

Protocol 1: Acetone-Based Extraction of Paclitaxel from Taxus baccata

This protocol is based on a study that identified 100% acetone as the optimal solvent for paclitaxel extraction.[1][2][3]

  • Sample Preparation: One gram of dried and powdered needles of Taxus baccata is used for the extraction.

  • Extraction: The powdered plant material is extracted with 100% acetone. While the original study compared multiple solvents, the focus here is on the most effective one. The precise solid-to-liquid ratio and extraction time were not detailed in the abstract but would typically involve exhaustive extraction techniques like maceration, sonication, or Soxhlet extraction.

  • Solvent Evaporation: The acetone is evaporated to dryness under reduced pressure.

  • Residue Dissolution: The dried residue is redissolved in 5 ml of methanol.

  • Filtration: The methanolic solution is filtered to remove any insoluble particles.

  • Analysis: The filtrate is then subjected to High-Performance Liquid Chromatography (HPLC) for the quantification of paclitaxel. An internal standard, such as cinnamyl acetate, can be added before HPLC analysis for improved accuracy.

Protocol 2: Optimized Ultrasound-Assisted Methanol Extraction of Paclitaxel from Taxus mairei

This protocol outlines an optimized method using response surface methodology for enhanced paclitaxel yield.

  • Sample Preparation: Twigs and needles from Taxus mairei are dried and powdered.

  • Extraction Conditions:

    • Solvent: 90% Methanol in water.

    • Solid-to-Liquid Ratio: 1:15 (g/mL).

    • Ultrasonic Extraction Temperature: 40°C.

    • Ultrasonic Extraction Time: 60 minutes.

  • Extraction Procedure: The powdered plant material is mixed with the 90% methanol solvent at the specified ratio in an ultrasonic bath and subjected to sonication under the optimized temperature and time conditions.

  • Post-Extraction Processing: Following extraction, the mixture is filtered. The filtrate is then concentrated under vacuum to remove the methanol.

  • Purification and Analysis: The resulting crude extract can be further purified using techniques like liquid-liquid extraction or chromatography. Quantification of paclitaxel is performed using HPLC.

Visualizing the Experimental Workflow and Biological Context

To further clarify the processes and the relevance of the target compound, the following diagrams illustrate a generalized extraction workflow and the biological mechanism of action of the downstream product, paclitaxel.

Extraction_Workflow Generalized Solvent Extraction Workflow for Taxanes start Start: Dried & Ground Taxus Biomass extraction Solvent Extraction (e.g., Methanol, Acetone) start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Taxane Extract evaporation->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification final_product Isolated this compound & Other Taxanes purification->final_product

Caption: A simplified workflow for the extraction and isolation of taxanes.

Paclitaxel_Mechanism Mechanism of Action of Paclitaxel cluster_cell Cancer Cell paclitaxel Paclitaxel microtubules Microtubules (β-tubulin subunit) paclitaxel->microtubules binds to stabilization Microtubule Stabilization (Inhibition of Depolymerization) microtubules->stabilization leads to mitotic_spindle Dysfunctional Mitotic Spindle stabilization->mitotic_spindle causes cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest triggers apoptosis Apoptosis (Programmed Cell Death) cell_cycle_arrest->apoptosis induces

Caption: Paclitaxel's mechanism of action, leading to cancer cell death.

Conclusion

The selection of an appropriate solvent is a cornerstone of efficient taxane extraction. Based on the available literature for related compounds, 100% acetone and 90% methanol appear to be superior choices for maximizing the yield of paclitaxel, and by extension, are strong candidates for the extraction of this compound.[1][2][3] However, the optimal solvent can be influenced by the specific Taxus species, the part of the plant being used, and the chosen extraction technique (e.g., maceration, sonication, microwave-assisted). The provided protocols offer a solid foundation for developing and optimizing in-house extraction methods. Further investigation and process validation are recommended to determine the most efficient and scalable approach for the specific needs of your research or production.

References

A Comparative Guide to Bioanalytical Method Validation for 13-O-Cinnamoylbaccatin III in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

To date, a specific, validated bioanalytical method for the quantification of 13-O-Cinnamoylbaccatin III in plasma has not been extensively reported in peer-reviewed literature. However, as a member of the taxane family, the analytical principles and validation methodologies established for structurally similar compounds like paclitaxel and docetaxel are directly applicable. This guide provides a comprehensive overview of a representative bioanalytical method validation for a taxane derivative in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering a robust framework for researchers and drug development professionals. The performance of this exemplary method is compared against the stringent acceptance criteria set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Representative Bioanalytical Method: Quantification of Paclitaxel in Human Plasma by LC-MS/MS

This section outlines a typical LC-MS/MS method for the determination of a taxane derivative, using paclitaxel as a model compound, in human plasma. The validation data presented is representative of what is expected for a robust and reliable bioanalytical assay.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma, add the internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound like docetaxel for paclitaxel analysis).

  • Perform liquid-liquid extraction by adding 1 mL of an organic solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture for 5 minutes, followed by centrifugation at 4000 g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Analytical Column: A reverse-phase C18 column (e.g., Phenomenex Synergy Polar-RP, 4 µm, 2 mm x 50 mm) is commonly used.[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[1]

  • Flow Rate: A typical flow rate is 0.3 mL/min.[1]

  • Gradient Elution: The gradient is optimized to ensure separation from endogenous plasma components and any potential metabolites.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data from a representative taxane (paclitaxel) bioanalytical method validation and compare it against standard regulatory acceptance criteria.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterRepresentative Method PerformanceAcceptance Criteria (FDA/EMA)
Calibration Curve Range 10 - 10,000 ng/mL[1]At least 6-8 non-zero standards.
Correlation Coefficient (r²) > 0.99≥ 0.99
LLOQ 10 ng/mL[1]Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤ 20%.
Accuracy at LLOQ 94.3% - 110.4%[1]Within ±20% of the nominal concentration.
Precision at LLOQ (%CV) < 11.3%[1]≤ 20%

Table 2: Accuracy and Precision

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)Intra-day Precision (%CV)Inter-day Precision (%CV)Acceptance Criteria (Accuracy: ±15%, Precision: ≤15%)
Low QC 30Representative data within ±15%Representative data within ±15%Representative data ≤15%Representative data ≤15%Pass
Medium QC 500Representative data within ±15%Representative data within ±15%Representative data ≤15%Representative data ≤15%Pass
High QC 7500Representative data within ±15%Representative data within ±15%Representative data ≤15%Representative data ≤15%Pass
Note: The accuracy and precision for a validated method for paclitaxel were reported to be within 94.3–110.4% and <11.3% CV, respectively, for all QC levels.[1]

Table 3: Recovery and Matrix Effect

ParameterRepresentative Method PerformanceAcceptance Criteria
Extraction Recovery 59.3% - 91.3%[1]Should be consistent, precise, and reproducible.
Matrix Effect -3.5% to 6.2%[1]The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%.

Table 4: Stability

Stability ConditionRepresentative Method Performance (% Recovery)Acceptance Criteria (Mean concentration within ±15% of nominal)
Freeze-Thaw Stability (3 cycles) 90.2% - 107.0%[1]Pass
Short-Term (Room Temperature, 4 hours) 87.7% - 100.0%[1]Pass
Long-Term (-80°C, 37 months) 89.4% - 112.6%[1]Pass
Stock Solution Stability (Room Temp, 6 hours) 100.5%[1]Pass

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is lle Liquid-Liquid Extraction (Methyl Tert-Butyl Ether) add_is->lle vortex_centrifuge Vortex & Centrifuge lle->vortex_centrifuge evaporation Evaporate Organic Layer vortex_centrifuge->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc_injection Inject into HPLC System reconstitution->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve concentration_calc Calculate Analyte Concentration calibration_curve->concentration_calc

Caption: Experimental workflow for the bioanalytical method.

validation_parameters cluster_core_params Core Parameters cluster_additional_params Additional Parameters method_validation Bioanalytical Method Validation selectivity Selectivity method_validation->selectivity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision linearity Linearity & Range method_validation->linearity lloq LLOQ method_validation->lloq recovery Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect stability Stability method_validation->stability accuracy->precision linearity->lloq

Caption: Logical relationships of bioanalytical validation parameters.

References

Inter-laboratory study on the quantification of 13-O-Cinnamoylbaccatin III in plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of 13-O-Cinnamoylbaccatin III in Plant Extracts

This guide provides a comparative analysis of two common analytical methods for the quantification of this compound, a key intermediate in the biosynthesis of paclitaxel, in plant extracts. The cross-validation of analytical methods is a critical step to ensure the reliability, reproducibility, and overall validity of scientific data. Here, we present a comparative scenario between a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) method. The data and protocols presented are representative of typical performance characteristics for the analysis of taxanes and are intended to serve as a practical guide for researchers, scientists, and drug development professionals in establishing and validating their own analytical methods.

Comparative Performance Data

The following table summarizes the key performance parameters of the two analytical methods for this compound. This data is essential for an objective comparison of the methods' capabilities.

Performance ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MS
Linearity (R²) > 0.999> 0.999
Range (µg/mL) 1 - 2500.1 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision (% RSD)
- Intra-day< 2.0%< 1.5%
- Inter-day< 3.0%< 2.5%
Limit of Detection (LOD) (µg/mL) 0.30.02
Limit of Quantification (LOQ) (µg/mL) 1.00.1
Specificity ModerateHigh
Run Time (minutes) 208

Experimental Protocols

Detailed methodologies for both the HPLC-UV and UHPLC-MS/MS methods are provided below. These protocols are based on established methods for the analysis of similar taxanes.

Method A: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water) and Solvent B (Acetonitrile).

  • Gradient Program:

    • 0-15 min: 30-70% B

    • 15-18 min: 70-90% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase. Plant extracts are prepared by a suitable extraction method (e.g., methanolic extraction), filtered, and diluted in the mobile phase.

Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 20-80% B

    • 5-7 min: 80-95% B

    • 7-8 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined and optimized (e.g., using a reference standard).

  • Injection Volume: 5 µL.

  • Sample Preparation: Similar to the HPLC-UV method, with further dilution to fall within the lower quantification range of the UHPLC-MS/MS system.

Methodology and Workflow Visualization

The following diagrams illustrate a typical workflow for the quantification of this compound in plant extracts and the logical relationship in a cross-validation study.

G cluster_0 Sample Preparation cluster_1 Analytical Quantification Plant Material Plant Material Grinding & Drying Grinding & Drying Plant Material->Grinding & Drying Extraction (e.g., Methanol) Extraction (e.g., Methanol) Grinding & Drying->Extraction (e.g., Methanol) Filtration & Centrifugation Filtration & Centrifugation Extraction (e.g., Methanol)->Filtration & Centrifugation Dilution Dilution Filtration & Centrifugation->Dilution Extract HPLC-UV or UHPLC-MS/MS Analysis HPLC-UV or UHPLC-MS/MS Analysis Dilution->HPLC-UV or UHPLC-MS/MS Analysis Data Acquisition Data Acquisition HPLC-UV or UHPLC-MS/MS Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification Final Concentration Final Concentration Quantification->Final Concentration G Reference Method (e.g., Validated HPLC-UV) Reference Method (e.g., Validated HPLC-UV) Same Set of Samples (Spiked Matrix & Real Samples) Same Set of Samples (Spiked Matrix & Real Samples) Reference Method (e.g., Validated HPLC-UV)->Same Set of Samples (Spiked Matrix & Real Samples) Comparator Method (e.g., UHPLC-MS/MS) Comparator Method (e.g., UHPLC-MS/MS) Comparator Method (e.g., UHPLC-MS/MS)->Same Set of Samples (Spiked Matrix & Real Samples) Comparison of Results Comparison of Results Same Set of Samples (Spiked Matrix & Real Samples)->Comparison of Results Statistical Analysis (e.g., Bland-Altman Plot, t-test) Statistical Analysis (e.g., Bland-Altman Plot, t-test) Comparison of Results->Statistical Analysis (e.g., Bland-Altman Plot, t-test) Method Equivalence Decision Method Equivalence Decision Statistical Analysis (e.g., Bland-Altman Plot, t-test)->Method Equivalence Decision

Safety Operating Guide

Navigating the Safe Disposal of 13-O-Cinnamoylbaccatin III in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Disposal

The primary approach to disposing of any chemical waste, including 13-O-Cinnamoylbaccatin III, is to treat it as hazardous unless confirmed otherwise by a qualified environmental health and safety (EHS) professional. Laboratory chemicals should not be disposed of down the drain or in regular trash without explicit approval.[1]

Key Steps for Disposal:

  • Consult Institutional Guidelines: Your institution's EHS department is the primary resource for specific disposal protocols. They will have established procedures that comply with local, state, and federal regulations.

  • Waste Identification and Segregation: Properly label all waste containers with the chemical name and any known hazards.[1] Do not mix different chemical wastes unless instructed to do so by your EHS department, as this can lead to dangerous reactions.

  • Utilize Approved Waste Disposal Services: Your institution will have a designated hazardous waste disposal service.[1][2] This service is equipped to handle and transport chemical waste to a permitted treatment, storage, and disposal facility.

General Safety and Precautionary Measures

In the absence of a specific SDS for this compound, it is prudent to handle it with a high degree of caution, assuming it may possess hazards similar to other complex organic molecules used in research. The following table summarizes general precautionary statements found for other chemical compounds, which should be considered as best practices when handling and disposing of this compound.

Precautionary CategoryGeneral Guidance
Prevention Obtain special instructions before use.[3] Do not handle until all safety precautions have been read and understood.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4] Wash skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[3] Avoid release to the environment.[4] Wear protective gloves, protective clothing, eye protection, and face protection.[4]
Response If swallowed, call a poison center or doctor if you feel unwell.[3] If on skin, wash with plenty of water.[3] If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store in a well-ventilated place. Keep container tightly closed.
Disposal Dispose of contents and container to an approved waste disposal plant.[4]

Experimental Disposal Protocol: A General Framework

A specific experimental protocol for the disposal of this compound cannot be provided without a dedicated SDS. However, a general workflow for the disposal of a research chemical is as follows:

  • Characterize the Waste: Determine if the waste is a pure substance, a mixture, or in a solution. Note the concentration and quantity.

  • Review Available Information: Search for an SDS or other reliable chemical safety information. If none is available, proceed with the assumption that the material is hazardous.

  • Contact EHS: Provide your EHS department with all available information about the chemical, including its name, structure (if known), quantity, and the nature of the waste (e.g., solid, liquid, in what solvent).

  • Package the Waste: Following the instructions from your EHS department, package the waste in a compatible and properly labeled container.[1] Ensure the container is sealed to prevent leaks or spills.[1]

  • Arrange for Pickup: Schedule a pickup with your institution's hazardous waste disposal service.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

start Start: Chemical Waste Generated (this compound) sds_check Is a specific Safety Data Sheet (SDS) available for this chemical? start->sds_check sds_yes Follow specific disposal instructions in the SDS. sds_check->sds_yes Yes sds_no Treat as hazardous waste. sds_check->sds_no No consult_ehs Consult Institutional Environmental Health & Safety (EHS) Department. sds_yes->consult_ehs sds_no->consult_ehs package_waste Package and label waste according to EHS guidelines. consult_ehs->package_waste waste_pickup Arrange for pickup by approved hazardous waste disposal service. package_waste->waste_pickup disposal_complete End: Proper Disposal Complete waste_pickup->disposal_complete

Caption: Workflow for the proper disposal of a laboratory chemical.

By adhering to these general guidelines and prioritizing consultation with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals.

References

Personal protective equipment for handling 13-O-Cinnamoylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 13-O-Cinnamoylbaccatin III, a taxane derivative with potential cytotoxic properties. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

I. Personal Protective Equipment (PPE)

Given the cytotoxic potential of taxane compounds, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Two pairs of chemotherapy-tested nitrile gloves.[1][2]Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove.[1]
Body Protection Disposable, fluid-resistant gown with long sleeves and closed front.[1][3]Protects skin and personal clothing from accidental spills and contamination.
Eye and Face Protection Safety glasses with side shields or a full-face shield.[4][5]Protects eyes and face from splashes of solutions or airborne particles of the compound.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection, especially when handling the powder form.[5]Prevents inhalation of aerosolized particles, which is a primary route of exposure for powdered substances.[3]
Foot Protection Closed-toe shoes and disposable shoe covers.[1]Protects feet from spills and prevents the tracking of contaminants outside the laboratory.

II. Operational Plan: Step-by-Step Handling Procedures

Follow these detailed steps to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.[6]

  • Spill Kit: Ensure a cytotoxic drug spill kit is readily available in the handling area.[3][4] The kit should contain absorbent materials, cleaning agents, and appropriate PPE.[3]

  • Labeling: Clearly label all containers with the compound's name and hazard symbols.

2. Donning PPE:

  • Before entering the designated handling area, don all required PPE in the following order: shoe covers, inner gloves, gown, outer gloves, eye/face protection, and respirator.

3. Weighing and Reconstitution:

  • Weighing: If working with the solid form, conduct all weighing procedures within a certified chemical fume hood or a containment ventilated enclosure to minimize the risk of inhalation.[5][6]

  • Reconstitution: When preparing solutions, work within the fume hood. Add the solvent slowly to the solid to avoid splashing.

4. Experimental Procedures:

  • Containment: Keep all containers with this compound sealed when not in use.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the compound, even after removing gloves.[6]

5. Doffing PPE:

  • Remove PPE in an order that minimizes cross-contamination: outer gloves, gown, shoe covers, inner gloves, eye/face protection, and finally the respirator. Dispose of all disposable PPE as cytotoxic waste.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure to others.

  • Waste Segregation: All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., pipette tips, tubes), and all used PPE, must be segregated as cytotoxic waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[3]

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate cleaning agent.

  • Final Disposal: Arrange for the disposal of cytotoxic waste through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.

IV. Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) spill_kit Assemble Spill Kit prep_area->spill_kit don_ppe Don Full PPE spill_kit->don_ppe weigh Weigh Compound don_ppe->weigh Enter Designated Area reconstitute Reconstitute Solution weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste Segregate & Dispose of Cytotoxic Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.